molecular formula C38H56O4 B1516944 Kahweol linoleate

Kahweol linoleate

Cat. No.: B1516944
M. Wt: 576.8 g/mol
InChI Key: IXGJXUJPPPSOLY-OCTQDRILSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kahweol linoleate (CAS 108214-29-5) is a diterpenoid ester naturally found in coffee beans, where it is one of the predominant forms in which the bioactive compound kahweol exists, esterified with the fatty acid linoleate . This compound is of significant interest in life science research due to its broad spectrum of bioactivities. Studies have shown that this compound and its hydrolyzed form, kahweol, exhibit potent anti-inflammatory and anti-angiogenic properties by suppressing the expression of key inflammatory mediators like MCP-1 and COX-2 . In the field of oncology research, this compound is investigated for its anti-proliferative, anti-cancer, and chemopreventive potential. In vitro studies on oral squamous cell carcinoma cells have demonstrated that it can induce G1 phase cell cycle arrest and apoptosis, mechanisms linked to the downregulation of specificity protein 1 (Sp1) transcription factor . Furthermore, research indicates it can inhibit aflatoxin B1-induced DNA adduct formation and protect against hydrogen peroxide-induced DNA damage and oxidative stress, highlighting its role in studying chemoprotection . Its mechanism also involves the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response . In bone research, kahweol has been shown to inhibit RANKL-induced osteoclast generation and bone resorbing activity, suggesting potential in studies on bone remodeling diseases like osteoporosis . The compound is also being explored in cosmetic science for skin health, where extracts containing it have been shown to upregulate genes related to skin barrier function (e.g., filaggrin) and oxidative stress response in keratinocytes . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C38H56O4

Molecular Weight

576.8 g/mol

IUPAC Name

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C38H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h7-8,10-11,22-24,26,30,32,34,40H,3-6,9,12-21,25,27-29H2,1-2H3/b8-7-,11-10-/t30-,32-,34+,36-,37-,38+/m0/s1

InChI Key

IXGJXUJPPPSOLY-OCTQDRILSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O

Origin of Product

United States

Foundational & Exploratory

Biosynthesis Pathway of Kahweol Linoleate in Coffee Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the proposed biosynthesis of kahweol (B1673272) linoleate (B1235992), a significant diterpene ester found in Coffea arabica. While the complete pathway and its enzymatic components in coffee plants have not been fully elucidated, this guide synthesizes current knowledge on diterpene and fatty acid biosynthesis, and acyltransferase activity to present a putative pathway. It outlines the probable enzymatic steps leading to the formation of kahweol and its subsequent esterification with linoleic acid. This guide also details relevant experimental protocols for the identification and characterization of the enzymes and metabolites involved, and presents quantitative data from related systems to serve as a benchmark for future research.

Introduction

Coffee is one of the most widely consumed beverages globally and contains a rich array of bioactive compounds. Among these are the diterpenes kahweol and cafestol (B1668206), which are found primarily in the lipid fraction of coffee beans.[1] These diterpenes exist predominantly in their esterified forms, linked to fatty acids.[1] Kahweol linoleate, an ester of kahweol and the polyunsaturated fatty acid linoleic acid, is a notable constituent of this diterpene ester pool. The biosynthesis of kahweol begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP).[1] This guide focuses on the proposed biosynthetic route to this compound, providing a framework for researchers aiming to understand and potentially manipulate the production of this compound in coffee plants.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Diterpene Backbone: The synthesis of the characteristic kahweol structure from primary metabolites.

  • Synthesis of the Fatty Acid: The production of linoleic acid.

  • Esterification: The enzymatic joining of kahweol and linoleic acid.

Biosynthesis of the Kahweol Backbone

The formation of the kahweol backbone is believed to follow the well-established terpenoid biosynthesis pathway.

  • Isoprenoid Precursor Synthesis: The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids.

  • Geranylgeranyl Diphosphate (GGDP) Synthesis: A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the 20-carbon precursor, geranylgeranyl diphosphate (GGDP).

  • Diterpene Cyclization: GGDP is then cyclized by a diterpene synthase (diTPS) to form the initial diterpene skeleton. While the specific enzymes in coffee have not been fully characterized, this step is likely catalyzed by a kahweol synthase.

  • Post-Cyclization Modifications: The initial cyclized product undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygengenases, to introduce the hydroxyl groups and the furan (B31954) ring characteristic of kahweol. There is evidence that P450 genes are involved in the final stages of kahweol and cafestol formation.[2]

Biosynthesis of Linoleic Acid

Linoleic acid, an 18-carbon polyunsaturated fatty acid, is synthesized in the plastids and endoplasmic reticulum through the fatty acid synthesis pathway.

  • De Novo Fatty Acid Synthesis: Acetyl-CoA is converted to palmitic acid (16:0) and then elongated to stearic acid (18:0).

  • Desaturation: A series of desaturase enzymes introduce double bonds into the fatty acid chain. Stearoyl-ACP desaturase first converts stearic acid to oleic acid (18:1). Subsequently, a fatty acid desaturase 2 (FAD2) introduces a second double bond to produce linoleic acid (18:2).

  • Acyl-CoA Formation: For participation in the esterification reaction, linoleic acid is activated to its coenzyme A thioester, linoleoyl-CoA, by an acyl-CoA synthetase.

Esterification of Kahweol with Linoleoyl-CoA

The final step in the biosynthesis of this compound is the esterification of the kahweol molecule with linoleoyl-CoA. This reaction is hypothesized to be catalyzed by an acyltransferase. Based on studies of terpene ester biosynthesis in other plants, the enzyme responsible is likely a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases.[3] These enzymes are known to utilize acyl-CoAs as the acyl donor and a variety of acceptor molecules, including terpenoids.

The proposed overall pathway is depicted in the following diagram:

Kahweol_Linoleate_Biosynthesis cluster_backbone Kahweol Backbone Biosynthesis cluster_fatty_acid Linoleic Acid Biosynthesis cluster_esterification Esterification IPP_DMAPP IPP + DMAPP GGDP Geranylgeranyl Diphosphate (GGDP) IPP_DMAPP->GGDP Prenyltransferase Diterpene_Skeleton Diterpene Skeleton GGDP->Diterpene_Skeleton Diterpene Synthase Kahweol Kahweol Diterpene_Skeleton->Kahweol Cytochrome P450s Kahweol_Linoleate This compound Kahweol->Kahweol_Linoleate Acetyl_CoA Acetyl-CoA Stearic_Acid Stearic Acid Acetyl_CoA->Stearic_Acid Fatty Acid Synthase Oleic_Acid Oleic Acid Stearic_Acid->Oleic_Acid Desaturase Linoleic_Acid Linoleic Acid Oleic_Acid->Linoleic_Acid Desaturase (FAD2) Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase Linoleoyl_CoA->Kahweol_Linoleate Diterpene Acyltransferase (putative)

Caption: Proposed biosynthetic pathway of this compound in coffee plants.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in this compound biosynthesis. However, data from related characterized acyltransferases can provide a useful reference for future studies. The following table summarizes kinetic parameters for several plant BAHD acyltransferases.

EnzymeSubstrate (Acyl Acceptor)Substrate (Acyl Donor)Km (µM)kcat (s⁻¹)Reference
DAT (from Mentha x piperita)GeraniolAcetyl-CoA5.30.04-
BEBT (from Clarkia breweri)Benzyl alcoholBenzoyl-CoA231.1-
HCT (from Nicotiana tabacum)Shikimatep-Coumaroyl-CoA13014.5

Note: This table presents example data and is not exhaustive. The kinetic parameters of the putative kahweol acyltransferase in coffee are expected to differ.

Experimental Protocols

To elucidate the biosynthesis of this compound, a series of experimental approaches are required. The following protocols provide a general framework for the identification and characterization of the key enzymes.

Identification of Candidate Acyltransferase Genes
  • Transcriptome Analysis: Perform RNA-sequencing of coffee bean tissues at different developmental stages where diterpene ester accumulation is high.

  • Homology-Based Cloning: Use the amino acid sequences of known terpene acyltransferases (e.g., from the BAHD family) to search the coffee genome or transcriptome for homologous sequences.

  • Gene Expression Analysis: Validate the expression of candidate genes in coffee tissues using quantitative real-time PCR (qRT-PCR).

Heterologous Expression and Purification of the Candidate Acyltransferase

A workflow for expressing and purifying the candidate enzyme is outlined below.

Protein_Expression_Workflow Start Candidate Gene cDNA Cloning Clone into Expression Vector (e.g., pET with His-tag) Start->Cloning Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Induction Induce Protein Expression (e.g., with IPTG) Transformation->Induction Harvesting Harvest Cells by Centrifugation Induction->Harvesting Lysis Lyse Cells (e.g., sonication) Harvesting->Lysis Purification Purify Protein (e.g., Ni-NTA affinity chromatography) Lysis->Purification Verification Verify Purity (e.g., SDS-PAGE) Purification->Verification End Purified Enzyme Verification->End

Caption: Workflow for heterologous expression and purification of a candidate acyltransferase.

Enzyme Assays
  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified recombinant enzyme

    • Kahweol (acyl acceptor)

    • Linoleoyl-CoA (acyl donor)

    • Buffer (e.g., Tris-HCl, pH 7.5)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acid (e.g., formic acid).

  • Product Extraction: Extract the product, this compound, with the organic solvent.

  • Analysis: Analyze the extracted product using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm its identity and quantify the amount formed. A spectrophotometric assay using Ellman's reagent (DTNB) can also be employed to continuously monitor the release of Coenzyme A.

Kinetic Characterization

To determine the kinetic parameters (Km and Vmax) of the enzyme, perform a series of enzyme assays with varying concentrations of one substrate (e.g., kahweol) while keeping the other substrate (linoleoyl-CoA) at a saturating concentration, and vice versa. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Analytical Methods for Diterpene Ester Analysis
  • Sample Preparation: Coffee bean samples are ground and extracted with a nonpolar solvent (e.g., hexane (B92381) or a mixture of hexane and isopropanol). The lipid extract is then typically subjected to a saponification step to hydrolyze the esters for quantification of total kahweol, or analyzed directly for the ester profile.

  • HPLC-MS/MS Analysis:

    • Chromatography: Reverse-phase HPLC with a C18 column is commonly used to separate the diterpene esters. A gradient elution with a mobile phase consisting of water, methanol, and/or acetonitrile, often with a small amount of acid (e.g., formic acid), is employed.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for the detection of this compound. The mass spectrometer can be operated in full scan mode to identify the molecular ion, and in product ion scan mode (tandem MS) to obtain fragmentation patterns for structural confirmation. Multiple reaction monitoring (MRM) can be used for sensitive and specific quantification.

Conclusion

The biosynthesis of this compound in coffee plants is a complex process involving multiple enzymatic steps. While the complete pathway is yet to be fully elucidated, this guide provides a robust theoretical framework based on current knowledge of terpene and lipid metabolism in plants. The proposed involvement of a BAHD-family acyltransferase in the final esterification step offers a clear target for future research. The experimental protocols outlined herein provide a roadmap for the identification, characterization, and quantification of the enzymes and metabolites of this important biosynthetic pathway. A deeper understanding of this pathway could enable the metabolic engineering of coffee plants to modulate the levels of kahweol esters, potentially impacting both the sensory and health-related properties of coffee.

References

Physical and chemical properties of Kahweol linoleate.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kahweol (B1673272) linoleate (B1235992) is a diterpenoid ester naturally present in coffee beans, contributing to the complex chemical profile of this globally consumed beverage.[1] It is formed through the esterification of kahweol, a pentacyclic diterpene alcohol, with linoleic acid, an omega-6 polyunsaturated fatty acid. While extensive research has been conducted on the parent compound, kahweol, highlighting its significant anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties, the specific biological activities and physicochemical characteristics of its esterified forms, such as kahweol linoleate, are less explored. This technical guide aims to provide a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its probable biological activities based on the current understanding of kahweol and its other esters. This document also includes detailed experimental protocols for its synthesis and analysis, and visualizations of key signaling pathways associated with its parent compound.

Physical and Chemical Properties

This compound is a lipophilic molecule found in the oil fraction of coffee beans. While some of its properties have been reported, comprehensive experimental data for the purified compound remain scarce in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₅₆O₄[2][3]
Molecular Weight 576.85 g/mol [2][3]
Appearance Light Yellow Oil
Storage Temperature -20°C
Solubility Data for specific organic solvents are not readily available, but as a lipophilic ester, it is expected to be soluble in nonpolar organic solvents like hexane, ethyl acetate (B1210297), and dichloromethane, and poorly soluble in water.Inferred
Melting Point Not explicitly reported for the isolated compound. As a light yellow oil, its melting point is likely below room temperature.
Stability Sensitive to heat, light, and oxygen.

Spectroscopic Data

Detailed spectroscopic characterization of isolated this compound is limited. However, data from related compounds and analytical studies of coffee extracts provide valuable insights.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) has been utilized to identify kahweol esters in coffee extracts. For this compound, the expected mass spectrum would show a molecular ion peak corresponding to its molecular weight. A study by Kurzrock and Speer (2001) successfully identified a range of kahweol fatty acid esters, including the linoleate, in Arabica coffee using LC-MS/DAD, confirming its presence and molecular mass. Another study on coffee diterpenes reported mass spectra for kahweol, which can serve as a reference for the fragmentation pattern of the kahweol moiety in its esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the kahweol moiety. Kahweol itself exhibits a maximum absorption wavelength (λmax) at approximately 290 nm.

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, the extensive research on its parent compound, kahweol, and some of its other esters, such as kahweol palmitate, provides a strong basis for inferring its potential pharmacological effects.

Inferred Biological Activities
  • Anti-inflammatory Activity: Kahweol is a potent anti-inflammatory agent that has been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It can also suppress the secretion of monocyte chemoattractant protein-1 (MCP-1). It is plausible that this compound shares these properties.

  • Anticancer Activity: Kahweol exhibits significant anticancer effects in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress migration and invasion. Studies on kahweol acetate and kahweol palmitate have also demonstrated anticancer and anti-angiogenic properties, respectively, suggesting that the esterified form of kahweol retains biological activity.

  • Antioxidant Activity: Kahweol is known to possess antioxidant properties, partly through the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.

  • Anti-angiogenic Activity: Kahweol has been demonstrated to be an anti-angiogenic compound, inhibiting several key steps in the formation of new blood vessels. A study on kahweol palmitate also confirmed its anti-angiogenic properties.

Key Signaling Pathways Modulated by Kahweol

The following diagrams illustrate the major signaling pathways known to be modulated by kahweol, which are likely targets for this compound as well.

Kahweol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Activation COX2_iNOS COX-2, iNOS (Inflammatory Mediators) NFkB->COX2_iNOS Upregulation Kahweol Kahweol Kahweol->IKK Inhibition

Caption: Kahweol's anti-inflammatory action via NF-κB pathway inhibition.

Kahweol_Anticancer_STAT3_Pathway STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Apoptosis Apoptosis pSTAT3->Apoptosis Inhibition Kahweol Kahweol Kahweol->pSTAT3 Inhibition of Phosphorylation

Caption: Kahweol induces apoptosis by inhibiting STAT3 phosphorylation.

Kahweol_Anticancer_HER2_Pathway HER2 HER2 Akt Akt HER2->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotion Kahweol Kahweol Kahweol->HER2 Downregulation

Caption: Kahweol inhibits HER2-overexpressing cancer cell proliferation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following protocols are based on the enzymatic synthesis of kahweol esters and a general methodology for isolating diterpenes from coffee, which would be the first step to obtaining kahweol for subsequent esterification.

Isolation of Kahweol from Green Coffee Beans (Adapted from Novaes et al., 2020)

This protocol describes the extraction and saponification process to obtain free kahweol from coffee beans, which can then be used for the synthesis of this compound.

Isolation_Workflow Start Green Coffee Beans Grinding Grinding Start->Grinding Soxhlet Soxhlet Extraction (n-hexane) Grinding->Soxhlet Coffee_Oil Coffee Oil Soxhlet->Coffee_Oil Saponification Saponification (KOH in Ethanol) Coffee_Oil->Saponification Extraction Liquid-Liquid Extraction (MTBE) Saponification->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Kahweol Pure Kahweol Purification->Kahweol

Caption: Workflow for the isolation of kahweol from green coffee beans.

Methodology:

  • Extraction of Coffee Oil: Green coffee beans are ground and subjected to Soxhlet extraction with n-hexane to obtain the coffee oil, which contains the diterpene esters.

  • Saponification: The extracted coffee oil is saponified using a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) with heating. This process cleaves the ester bonds, releasing free kahweol and fatty acid salts.

  • Extraction of Unsaponifiable Matter: The saponified mixture is then subjected to liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) to isolate the unsaponifiable matter, which includes the free diterpenes.

  • Purification: The crude extract containing kahweol is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to yield pure kahweol.

Enzymatic Synthesis of this compound (Adapted from Novaes et al., 2018)

This protocol describes a method for the synthesis of kahweol esters using a lipase (B570770) enzyme, which offers a milder alternative to chemical synthesis.

Methodology:

  • Reactants: Isolated kahweol and linoleic acid are used as substrates.

  • Enzyme: An immobilized lipase, such as Candida antarctica lipase B (CAL-B), is used as the catalyst.

  • Reaction Conditions: The reaction is typically carried out in an organic solvent, such as toluene. Optimal conditions reported for similar ester synthesis include a molar ratio of alcohol (kahweol) to fatty acid (linoleic acid) of 1:5, an enzyme concentration of approximately 73.3 mg/mL, a temperature of 70°C, and agitation at 240 rpm for 3 days.

  • Monitoring and Purification: The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Conclusion

This compound is a naturally occurring diterpenoid ester in coffee with significant, yet largely unexplored, potential. While its physicochemical properties are not fully characterized, its structural similarity to the well-studied kahweol suggests a range of promising biological activities, including anti-inflammatory, anticancer, and antioxidant effects. The provided protocols for its synthesis and the visualization of the signaling pathways of its parent compound offer a solid foundation for future research in this area. Further investigation into the specific pharmacological properties of this compound is warranted to fully understand its potential as a therapeutic agent or a valuable chemical entity in drug development. The scarcity of dedicated studies on this specific ester highlights a significant gap in the literature and an opportunity for novel research endeavors.

References

Putative Biological Targets of Kahweol Linoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) linoleate (B1235992) is a naturally occurring diterpene ester found in coffee beans, particularly in unfiltered coffee beverages. It is an esterified form of the diterpene alcohol kahweol, with linoleic acid as the fatty acid moiety. While much of the existing research has focused on the biological activities of its parent compound, kahweol, it is understood that kahweol esters like the linoleate and palmitate forms are hydrolyzed in the body to release kahweol, which then exerts a wide range of pharmacological effects. Emerging evidence also suggests that these esterified forms possess biological activities of their own. This technical guide provides a comprehensive overview of the putative biological targets of kahweol linoleate, drawing primarily from the extensive research on kahweol, and including specific findings on related kahweol esters to support the potential bioactivity of the linoleate form. The multifaceted activities of this compound span anti-inflammatory, anticancer, anti-angiogenic, and metabolic regulatory effects, making it a molecule of significant interest for drug development.

Core Biological Activities and Molecular Targets

The biological effects of kahweol, and by extension this compound, are mediated through the modulation of a multitude of signaling pathways and molecular targets. These activities are broadly categorized into anti-inflammatory, anticancer, anti-angiogenic, and metabolic and hepatoprotective effects.

Anti-Inflammatory and Antioxidant Pathways

Kahweol has demonstrated potent anti-inflammatory and antioxidant properties by targeting key mediators of inflammation and oxidative stress.

  • Nuclear Factor-kappa B (NF-κB) Signaling: Kahweol inhibits the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This inhibition is a key mechanism underlying its anti-inflammatory effects.

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another critical transcription factor involved in inflammatory responses and cell survival. Kahweol has been shown to suppress the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses. Kahweol has been observed to modulate these pathways, often in a context-dependent manner, to exert its anti-inflammatory and other cellular effects.

  • Nrf2 Activation: Kahweol is an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] By promoting Nrf2 translocation to the nucleus, kahweol upregulates the expression of various antioxidant and detoxification enzymes, including glutathione (B108866) S-transferases (GSTs).[3][4]

Anticancer and Pro-Apoptotic Mechanisms

Kahweol exhibits significant anticancer activity against various cancer cell types through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Apoptosis Induction: Kahweol promotes apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1]

  • Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Kahweol has been found to inhibit the phosphorylation of Akt and its downstream target mTOR, leading to reduced cell proliferation.[5]

  • HER2 Signaling: In HER2-overexpressing breast cancer cells, kahweol has been shown to downregulate HER2 expression by upregulating the transcription suppressor PEA3 and downregulating the transcription activator AP-2.[5]

  • Fatty Acid Synthase (FASN) Inhibition: Kahweol can suppress the expression of FASN, an enzyme overexpressed in many cancers and involved in fatty acid synthesis, through the downregulation of sterol regulatory element-binding protein-1c (SREBP-1c).[5]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Kahweol and its esters have been shown to inhibit this process.

  • VEGFR2 Signaling: A study on kahweol palmitate demonstrated its ability to inhibit the expression of vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor in angiogenesis, and its downstream effector Akt in human microvascular endothelial cells (HMVECs).[6] This suggests that kahweol esters can directly target the primary signaling pathway for angiogenesis.

  • Inhibition of Endothelial Cell Proliferation and Migration: Kahweol and its palmitate ester have been shown to reduce the viability, proliferation, and migration of endothelial cells, which are all critical steps in the angiogenic process.[6]

Metabolic Regulation and Hepatoprotective Effects

Kahweol also plays a role in regulating metabolic processes and protecting the liver.

  • AMP-Activated Protein Kinase (AMPK) Activation: Kahweol has been found to activate AMPK, a central regulator of cellular energy homeostasis.[7] This activation can lead to the inhibition of lipid accumulation and increased glucose uptake.

  • Transforming Growth Factor-beta (TGF-β) Signaling: In the context of liver fibrosis, kahweol has been shown to inhibit the TGF-β signaling pathway, a key driver of fibrogenesis.

  • Hepatic Enzyme Modulation: Kahweol and cafestol (B1668206) palmitates have been reported to modify the activity of hepatic enzymes, including reducing N-acetyltransferase activity and inducing glutathione S-transferase activity, which can contribute to the detoxification of carcinogens.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activities of kahweol and its esters. It is important to note that most of the quantitative data is for the parent compound, kahweol.

CompoundTarget/ActivityCell Line/SystemEffective Concentration/IC50Reference
Kahweol PalmitateInhibition of cell viabilityHMVEC75-100 µM (cytotoxic)[6]
Kahweol PalmitateInhibition of cell proliferationHMVEC50 µM[6]
Kahweol AcetateInhibition of proliferation and migrationPC-3, DU145, LNCaPNot specified[1]
KahweolInhibition of COX-2LPS-activated macrophages0.5 µM[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by kahweol and a general experimental workflow for assessing its anti-angiogenic properties.

Kahweol_Anti_Inflammatory_Pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) nucleus Nucleus NFkB_p65_p50->nucleus translocates to pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->pro_inflammatory_genes activates transcription of Kahweol Kahweol Kahweol->IKK inhibits STAT3 STAT3 Kahweol->STAT3 inhibits phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 phosphorylation p_STAT3->nucleus translocates to

Caption: Kahweol's Anti-Inflammatory Signaling Pathway.

Kahweol_Anticancer_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., HER2) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Kahweol Kahweol Kahweol->Akt inhibits phosphorylation Caspase3 Caspase-3 Kahweol->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Anti_Angiogenesis_Workflow start Start culture_cells Culture Endothelial Cells (e.g., HMVEC) start->culture_cells treat_cells Treat with This compound culture_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay migration_assay Cell Migration Assay (e.g., Wound Healing) treat_cells->migration_assay tube_formation_assay Tube Formation Assay (on Matrigel) treat_cells->tube_formation_assay western_blot Western Blot for VEGFR2, p-Akt, Akt treat_cells->western_blot analyze_data Analyze and Compare Data viability_assay->analyze_data migration_assay->analyze_data tube_formation_assay->analyze_data western_blot->analyze_data end End analyze_data->end

References

Unlocking the Therapeutic Promise of Kahweol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272), a diterpene molecule naturally present in coffee beans, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Early-stage research has illuminated its potential as a therapeutic agent across a spectrum of diseases, including cancer, inflammation, metabolic disorders, and skin aging.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data on kahweol, with a focus on its mechanisms of action, quantitative experimental findings, and detailed methodologies to support further investigation and drug development efforts. While the focus of this document is kahweol, it is important to note that its esterified form, kahweol linoleate, is a constituent of coffee beans, though research has predominantly centered on the parent compound.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on kahweol, offering a comparative view of its efficacy in various models.

Table 1: Anti-Cancer and Anti-Angiogenic Effects of Kahweol

Cell Line/ModelEffectConcentrationQuantitative ResultReference
Human Colorectal Cancer (HCT116, SW480)Inhibition of proliferationNot specifiedDecrease in cyclin D1 protein level[6]
Human Lung Adenocarcinoma (A549)Apoptosis induction10–40 μMDose- and time-dependent increase in apoptosis; decreased STAT3 phosphorylation[1][7]
Human Breast Cancer (MDA-MB-231)Inhibition of proliferation, apoptosis inductionNot specifiedIncreased caspase-3/7 and 9 activity[7][8]
HER2-overexpressing Breast Cancer (SKBR3)Reduced proliferationNot specifiedDownregulation of HER2, FASN, and phosphorylated Akt[6][8]
Human Renal Carcinoma (Caki)Synergistic apoptosis with sorafenibNot specifiedEnhanced apoptosis compared to either agent alone[9]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of proliferation, migration, and tube formation25–75 μMDose-dependent inhibition[1]
Chicken Chorioallantoic Membrane (CAM) AssayInhibition of angiogenesis50 nMInhibition of angiogenesis in each treated egg[1]
Transgenic Zebrafish ModelInhibition of angiogenesis25 μM75% of larvae showed inhibited angiogenesis[1]
Mouse Aortic Ring AssayInhibition of endothelial cell sprouting5 μMClear inhibition of sprouting[1]

Table 2: Anti-Inflammatory and Metabolic Effects of Kahweol

Cell Line/ModelEffectConcentrationQuantitative ResultReference
RAW 264.7 MacrophagesInhibition of inflammatory mediatorsNot specifiedReduced mRNA and protein levels of COX-2 and iNOS[1]
3T3-L1 AdipocytesInhibition of lipid accumulation25 μg/mLSignificant reduction in lipid accumulation[1][10]
3T3-L1 AdipocytesIncreased glucose uptakeDose-dependentElevated glucose uptake[10]
Mice (in vivo)Improved glucose homeostasisNot specifiedMore rapid reduction in blood glucose levels[10]

Table 3: Skin Moisturizing and Protective Effects of Kahweol

Cell Line/ModelEffectConcentrationQuantitative ResultReference
Human Keratinocytes (HaCaT)No cytotoxicityUp to 12.5 μM~110% cell viability[11]
Human Keratinocytes (HaCaT)Increased expression of moisturizing factors12.5 μMIncreased mRNA levels of HAS1, HAS2, occludin, and TGM-1[4][11]
Human Keratinocytes (HaCaT)Radical scavenging activity12.5 - 200 μMModerate radical scavenging in DPPH and ABTS assays[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of kahweol.

1. Cell Viability Assay (MTT Assay)

  • Cell Lines: Human keratinocytes (HaCaT), Human Embryonic Kidney 293T (HEK293T) cells.[4]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of kahweol (e.g., 1.5625, 3.125, 6.25, and 12.5 μM) for a specified duration (e.g., 24 or 48 hours).[11]

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Western Blot Analysis

  • Objective: To determine the protein expression levels of key signaling molecules.

  • Procedure:

    • Lyse kahweol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-AKT, STAT1, COX-2) overnight at 4°C.[10][12]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize protein expression to a loading control like β-actin.[10]

3. In Vivo Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)

  • Model: Fertilized chicken eggs.[13][14]

  • Procedure:

    • Incubate fertilized eggs for 3-4 days.

    • Create a small window in the shell to expose the CAM.

    • Place a sterile filter paper disc soaked with kahweol solution (e.g., 50 nM) on the CAM.[1]

    • Reseal the window and incubate for a further 2-3 days.

    • Observe and quantify the formation of new blood vessels around the disc compared to a vehicle control.

4. Real-Time PCR (RT-PCR)

  • Objective: To measure the mRNA expression levels of target genes.[12]

  • Procedure:

    • Isolate total RNA from cells using a commercial kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers for target genes (e.g., HAS1, HAS2, TGM-1, occludin) and a housekeeping gene (e.g., GAPDH) for normalization.[4][12]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by kahweol and a typical experimental workflow.

Kahweol_AMPK_Pathway Kahweol Kahweol AMPK AMPK Kahweol->AMPK Activates Adipogenesis_Factors PPARγ, C/EBPα, FABP4, FASN Kahweol->Adipogenesis_Factors Inhibits Expression AKT p-AKT Kahweol->AKT Inhibits JAK2 p-JAK2 Kahweol->JAK2 Inhibits ACC ACC AMPK->ACC Phosphorylates (Inhibits) Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Lipid_Accumulation Lipid Accumulation ACC->Lipid_Accumulation Adipogenesis_Factors->Lipid_Accumulation Promotes

Caption: Kahweol's regulation of lipid metabolism and glucose uptake via AMPK activation.

Kahweol_STAT1_Pathway Kahweol Kahweol STAT1 STAT1 Kahweol->STAT1 Upregulates Activity HAS1_HAS2 HAS1, HAS2 STAT1->HAS1_HAS2 Increases Expression Occludin_TGM1 Occludin, TGM-1 STAT1->Occludin_TGM1 Increases Expression Skin_Hydration Skin Hydration HAS1_HAS2->Skin_Hydration Enhances Skin_Barrier Skin Barrier Function Occludin_TGM1->Skin_Barrier Enhances

Caption: Kahweol's role in promoting skin moisturizing and barrier function through STAT1.

Experimental_Workflow_AntiCancer cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A549, HCT116) Treatment Kahweol Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis_Assay Western_Blot Mechanism Study (Western Blot for Signaling Proteins) Treatment->Western_Blot Animal_Model Animal Model (e.g., Xenograft) Kahweol_Admin Kahweol Administration Animal_Model->Kahweol_Admin Tumor_Measurement Tumor Growth Measurement Kahweol_Admin->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

References

The Enigmatic Role of Kahweol Linoleate in Coffee's Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rich and alluring aroma and flavor of coffee are the result of a complex interplay of hundreds of chemical compounds. While much attention has been given to volatile aromatic compounds generated during roasting, the contribution of non-volatile lipid components is an area of growing interest. Among these, the diterpene esters, particularly kahweol (B1673272) linoleate (B1235992), are emerging as significant players in shaping the sensory profile and possessing noteworthy biological activities. This technical guide provides an in-depth exploration of kahweol linoleate, summarizing its chemical nature, formation during roasting, analytical methodologies for its quantification, and its dual role in flavor chemistry and potential pharmacological applications.

The Chemical Nature and Formation of this compound

Kahweol is a pentacyclic diterpene alcohol naturally present in coffee beans, predominantly in the Arabica species. In its native state within the green coffee bean, kahweol is primarily found esterified with various fatty acids at the C-17 position. Linoleic acid, an unsaturated omega-6 fatty acid, is one of the prominent fatty acids that form these esters, resulting in this compound. The general structure of kahweol esters consists of the kahweol molecule linked to a fatty acid chain.

The roasting process is a critical determinant of the concentration and profile of kahweol esters in the final product. The high temperatures employed during roasting initiate a cascade of complex chemical reactions, including the Maillard reaction, Strecker degradation, and pyrolysis.[1][2][3] These reactions are fundamental to the development of coffee's characteristic color, aroma, and flavor.

While these reactions create a plethora of desirable volatile compounds, they also contribute to the degradation of less stable molecules, including kahweol and its esters.[4] The double bond in the furan (B31954) ring of kahweol makes it particularly susceptible to thermal degradation.[4] Roasting leads to a decrease in the overall content of kahweol, with losses reported to be as high as 60-75% in dark roasts. This degradation proceeds through various pathways, including dehydration to form dehydrokahweol. The impact of roasting on specific esters like this compound is less well-documented, but it is presumed to follow a similar degradative trend.

Table 1: Concentration of Kahweol in Arabica Coffee at Different Processing Stages

Processing StageAverage Kahweol Concentration (mg/100g)Reference(s)
Green Beans1184.33
Roasted Beans1082.12
Brewed Coffee125.19

Note: Data represents total kahweol content after saponification of esters.

Table 2: Reported Content of Kahweol Esters in Coffee Brews

Coffee Brew TypeKahweol Palmitate (mg/L)This compound (mg/L)Kahweol Oleate (mg/L)Kahweol Stearate (mg/L)Total Kahweol Esters (mg/L)Reference
Boiled CoffeeMain CompoundFollows PalmitateFollows LinoleateFollows Oleateup to 1016
Commercial BlendsMain CompoundFollows PalmitateFollows LinoleateFollows Oleate2 - 403

Note: This table highlights the relative abundance of different kahweol esters, indicating that this compound is a significant, though not the most abundant, ester.

Role in Coffee Aroma and Flavor Chemistry

The direct contribution of this compound to the aroma and flavor of coffee is not yet fully elucidated. Diterpenes and their esters are generally considered to be non-volatile and are more likely to contribute to the taste and mouthfeel of the brew rather than its aroma. It has been suggested that diterpenoids may impart a degree of bitterness to the coffee beverage.

The indirect role of this compound and other fatty acid esters may be more significant. During roasting, the degradation of these esters can release free fatty acids, including linoleic acid. The subsequent breakdown of these fatty acids can generate a variety of volatile aroma compounds, such as aldehydes and ketones, which contribute to the overall aromatic profile of coffee. Therefore, this compound can be considered a precursor to certain flavor-active compounds. Further research employing sensory analysis of the pure, isolated compound is necessary to definitively characterize its specific taste and aroma profile.

Experimental Protocols

The analysis of this compound and other diterpene esters in coffee is a multi-step process that typically involves extraction, separation, and detection. Due to their presence in a complex matrix, a robust analytical methodology is crucial for accurate quantification.

Protocol 1: Extraction and Quantification of Kahweol Esters via HPLC-DAD

This protocol is adapted from methodologies that aim to quantify individual diterpene esters without prior saponification.

1. Sample Preparation:

  • Freeze-dry the coffee brew to obtain a solid residue.
  • Alternatively, for roasted beans, cryogenically grind the beans to a fine powder.

2. Extraction of Diterpene Esters:

  • Extract a known mass of the prepared sample with a non-polar solvent such as petroleum ether or a mixture of diethyl ether.
  • Perform the extraction using a Soxhlet apparatus or an accelerated solvent extraction (ASE) system for efficiency.
  • Evaporate the solvent under reduced pressure to obtain the coffee oil extract.

3. Chromatographic Analysis:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.
  • Column: A reverse-phase C18 column is typically employed for separation.
  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) is commonly used.
  • Detection: The DAD is set to monitor specific wavelengths. Kahweol esters can be selectively detected at approximately 290 nm, which helps to differentiate them from cafestol (B1668206) esters that have a maximum absorbance at around 225 nm.
  • Quantification: A calibration curve is generated using an isolated and purified this compound standard. If a pure standard is unavailable, quantification can be semi-quantitative by using a related standard, such as kahweol palmitate, and assuming a similar response factor.

Protocol 2: Isolation of this compound for Standard Preparation

This protocol outlines a general procedure for the isolation of individual diterpene esters for use as analytical standards.

1. Large-Scale Extraction:

  • Extract a large quantity of green coffee bean oil using a suitable solvent as described in Protocol 1.

2. Saponification and Re-esterification (Optional - for synthesis):

  • To obtain pure kahweol, the extracted oil can be saponified using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the esters.
  • The resulting free kahweol can be purified using chromatographic techniques.
  • The purified kahweol can then be enzymatically or chemically re-esterified with linoleic acid to synthesize this compound. Lipase-catalyzed esterification is a common method.

3. Preparative Chromatography:

  • Instrumentation: A preparative HPLC system with a fraction collector is required.
  • Column: A larger-scale preparative C18 column is used.
  • Separation: The coffee oil extract is repeatedly injected onto the column, and the mobile phase composition is optimized to achieve separation of the different kahweol esters.
  • Fraction Collection: Fractions corresponding to the elution time of this compound are collected.
  • Purity Assessment: The purity of the isolated fraction is assessed using analytical HPLC-DAD and mass spectrometry (MS).

Mandatory Visualizations

Formation_and_Degradation_of_Kahweol_Linoleate Green_Coffee_Bean Green Coffee Bean Kahweol Kahweol Green_Coffee_Bean->Kahweol Contains Linoleic_Acid Linoleic Acid Green_Coffee_Bean->Linoleic_Acid Contains Kahweol_Linoleate This compound (in Coffee Oil) Kahweol->Kahweol_Linoleate Esterification Linoleic_Acid->Kahweol_Linoleate Esterification Roasting Roasting Process (High Temperature) Kahweol_Linoleate->Roasting Degradation_Products Degradation Products (e.g., Dehydrokahweol) Roasting->Degradation_Products Degradation Flavor_Precursors Flavor Precursors Roasting->Flavor_Precursors Release of Fatty Acids Volatile_Aroma_Compounds Volatile Aroma Compounds Flavor_Precursors->Volatile_Aroma_Compounds Further Reactions

Caption: Formation of this compound and its fate during roasting.

HPLC_Analysis_Workflow Sample Coffee Sample (Beans or Brew) Extraction Solvent Extraction (e.g., Diethyl Ether) Sample->Extraction Coffee_Oil Coffee Oil Extract Extraction->Coffee_Oil HPLC_System HPLC System Coffee_Oil->HPLC_System C18_Column C18 Reverse-Phase Column HPLC_System->C18_Column Separation DAD_Detector Diode Array Detector (DAD) (λ = 290 nm) C18_Column->DAD_Detector Detection Data_Analysis Data Analysis & Quantification DAD_Detector->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Workflow for HPLC-DAD analysis of this compound.

Relevance for Drug Development Professionals

The biological activities of coffee diterpenes, particularly kahweol, have garnered significant attention from the scientific community. While most research has focused on the free form, the esterified forms, such as this compound, are the primary dietary source of these compounds from unfiltered coffee. Understanding their pharmacological profile is therefore of considerable importance.

Kahweol has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anti-cancer properties. These effects are mediated through the modulation of various cellular signaling pathways.

Key Signaling Pathways Modulated by Kahweol:

  • Anti-inflammatory Effects: Kahweol has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. It also suppresses the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

  • Anti-cancer Effects: Kahweol exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to modulate signaling pathways such as:

    • Akt/mTOR pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.

    • MAPK pathway (ERK, JNK, p38): Modulation of these pathways can influence cell growth, differentiation, and apoptosis.

    • STAT3 pathway: Inhibition of STAT3 signaling is linked to reduced tumor growth and metastasis.

    • Src signaling pathway: Kahweol has been shown to inhibit Src activation, which is often upregulated in cancer.

  • Anti-angiogenic Effects: Kahweol can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.

While these studies primarily focus on free kahweol, there is evidence to suggest that the esterified forms are also biologically active. For instance, kahweol palmitate has been shown to have anti-angiogenic properties. It is plausible that this compound shares similar, or potentially distinct, biological activities. The presence of the linoleic acid moiety could influence its bioavailability, cellular uptake, and interaction with molecular targets. Further research is needed to directly compare the pharmacological effects of kahweol and this compound to fully understand the therapeutic potential of this coffee-derived compound.

Kahweol_Signaling_Pathways Kahweol Kahweol NF_kB NF-κB Activation Kahweol->NF_kB COX2 COX-2 Expression Kahweol->COX2 Akt_mTOR Akt/mTOR Pathway Kahweol->Akt_mTOR MAPK MAPK Pathway (ERK, JNK, p38) Kahweol->MAPK STAT3 STAT3 Pathway Kahweol->STAT3 Apoptosis Apoptosis Kahweol->Apoptosis Angiogenesis Angiogenesis Kahweol->Angiogenesis Inflammation Inflammation NF_kB->Inflammation COX2->Inflammation Cell_Proliferation Cell Proliferation & Survival Akt_mTOR->Cell_Proliferation MAPK->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Key signaling pathways modulated by kahweol.

Conclusion

This compound, as a significant ester of the coffee diterpene kahweol, represents a fascinating and underexplored area of coffee chemistry. While its direct contribution to coffee's aroma and flavor remains to be precisely defined, its role as a potential precursor to volatile compounds is noteworthy. For drug development professionals, the established biological activities of its parent compound, kahweol, in modulating key signaling pathways related to inflammation and cancer, highlight the potential of this compound as a bioactive molecule. Further research focusing on the specific quantification of this compound across different roast profiles, its sensory properties, and a direct comparison of its pharmacological effects with free kahweol will be instrumental in fully unlocking the potential of this enigmatic coffee compound.

References

In Silico Prediction of Kahweol Linoleate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol (B1673272) linoleate (B1235992), a diterpenoid ester found in coffee beans, represents a promising scaffold for drug discovery due to the known anti-inflammatory and anti-cancer properties of its parent compound, kahweol.[1] This technical guide provides a comprehensive overview of the core in silico methodologies for predicting the bioactivity of kahweol linoleate. We present detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to computationally assess the therapeutic potential of this compound and its derivatives.

Introduction

The quest for novel therapeutic agents has increasingly turned towards natural products, which offer vast structural diversity and biological activity. Kahweol, a diterpene from coffee, has demonstrated a range of biological effects, including anti-inflammatory, anti-angiogenic, and anti-cancer activities.[1] These effects are attributed to its modulation of key cellular signaling pathways, such as NF-κB, STAT3, and MAPK. This compound, an ester of kahweol, is a significant component of coffee bean lipids.[2][3] Understanding its potential bioactivity is of considerable interest.

In silico methods provide a rapid and cost-effective approach to predict the biological activity of compounds, guiding further experimental validation.[4] This guide outlines a systematic approach to predict the bioactivity of this compound, focusing on its potential as an anti-inflammatory and anti-cancer agent.

Chemical Structure of this compound

  • IUPAC Name: [(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate

  • Molecular Formula: C₃₈H₅₆O₄

  • Molecular Weight: 576.85 g/mol

Potential Bioactivities and Therapeutic Targets

Based on the activities of the parent compound, kahweol, the primary predicted bioactivities for this compound are anti-inflammatory and anti-cancer.

Anti-Inflammatory Activity

Kahweol has been shown to inhibit key inflammatory mediators. This provides a strong basis for investigating this compound against similar targets.

Table 1: Experimentally Determined Anti-Inflammatory Activity of Kahweol (as a proxy for this compound)

Target/AssayCell LineIC₅₀ / EffectReference
COX-2 ExpressionEndothelial CellsInhibition
MCP-1 SecretionEndothelial CellsInhibition
IL-1β ProductionHaCaT Keratinocytes35.2% reduction at 5 µM
IL-6 ProductionHaCaT Keratinocytes26.4% reduction at 10 µM
Anti-Cancer Activity

Kahweol exhibits cytotoxic and pro-apoptotic effects in various cancer cell lines, suggesting that this compound may have similar potential.

Table 2: Experimentally Determined Anti-Cancer Activity of Kahweol (as a proxy for this compound)

Cancer TypeCell LineIC₅₀ / EffectReference
Prostate CancerDU145Inhibition of proliferation and migration
Breast CancerMDA-MB-231Inhibition of proliferation, induction of apoptosis
Colorectal CancerHCT116, SW480Suppression of proliferation

In Silico Prediction Methodologies

This section provides detailed protocols for the core in silico techniques to predict the bioactivity of this compound.

General In Silico Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of bioactivity.

G A Compound Structure (this compound) C Molecular Docking A->C D QSAR Modeling A->D E Pharmacophore Modeling A->E F ADMET Prediction A->F B Target Identification (e.g., COX-2, STAT3) B->C G Lead Optimization C->G D->G E->G F->G H Experimental Validation G->H

A generalized workflow for in silico bioactivity prediction.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This can be used to estimate the binding affinity of this compound to known protein targets.

Experimental Protocol:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB).

    • Prepare the protein for docking using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Save the prepared receptor in the PDBQT file format.

  • Preparation of the Ligand (this compound):

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

    • Save the prepared ligand in a suitable format (e.g., MOL2 or PDBQT).

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or predicted active sites.

    • Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations. These programs use search algorithms, like genetic algorithms, to explore possible binding poses.

    • The program will generate a series of possible binding poses for this compound within the receptor's active site, each with a corresponding binding energy score.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. Lower binding energies typically indicate a more stable complex.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Experimental Protocol:

  • Data Collection and Curation:

    • Compile a dataset of diverse compounds with experimentally measured biological activity for the target of interest (e.g., IC₅₀ values for COX-2 inhibition).

    • Ensure the data is of high quality and curated to standardize chemical structures.

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

  • Model Building:

    • Divide the dataset into a training set and a test set. The training set is used to build the model, and the test set is used to validate it.

    • Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build the QSAR model.

  • Model Validation:

    • Validate the model using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).

    • A robust and predictive QSAR model can then be used to predict the activity of new compounds like this compound.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Experimental Protocol:

  • Pharmacophore Model Generation:

    • Ligand-based: If a set of active compounds is known, align their structures to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

    • Structure-based: If the 3D structure of the target protein is available, analyze the active site to identify key interaction points.

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound databases to identify molecules that match the pharmacophore features.

  • Hit Identification and Optimization:

    • The molecules identified from the screening (hits) can be further evaluated using molecular docking and other methods.

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This is crucial for early-stage drug development to identify compounds with favorable pharmacokinetic profiles.

Experimental Protocol:

  • Data Input:

    • Provide the 2D or 3D structure of this compound to an ADMET prediction software or web server (e.g., SwissADME, pkCSM).

  • Property Prediction:

    • The software calculates various physicochemical and pharmacokinetic properties, such as:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hepatotoxicity.

  • Analysis:

    • Analyze the predicted ADMET properties to assess the drug-likeness of this compound. For example, Lipinski's rule of five is a commonly used filter for oral bioavailability.

Table 3: Predicted ADMET Properties for this compound (Hypothetical Data)

PropertyPredicted ValueInterpretation
Molecular Weight576.85Obeys Lipinski's Rule (<500 is ideal, but this is a soft limit)
LogP>5Likely poor absorption or permeation
Hydrogen Bond Donors1Obeys Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Obeys Lipinski's Rule (≤10)
Human Intestinal AbsorptionLowMay have poor oral bioavailability
Blood-Brain Barrier PermeabilityLowUnlikely to have CNS effects
CYP2D6 InhibitorYesPotential for drug-drug interactions
AMES ToxicityNon-toxicLow mutagenic potential

Signaling Pathway Analysis

Understanding the signaling pathways modulated by kahweol can provide insights into the potential mechanisms of action of this compound.

Anti-Inflammatory Signaling Pathway

The NF-κB and MAPK signaling pathways are key regulators of inflammation. Kahweol has been shown to inhibit these pathways.

G KL This compound IKK IKK KL->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Inflammation Inflammatory Response (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammation

Predicted anti-inflammatory signaling pathway of this compound.
Anti-Cancer Signaling Pathway

The PI3K/Akt and STAT3 pathways are often dysregulated in cancer, promoting cell survival and proliferation. Kahweol has been shown to inhibit these pathways.

G KL This compound Akt Akt KL->Akt Inhibits STAT3 STAT3 KL->STAT3 Inhibits Apoptosis Apoptosis KL->Apoptosis GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RTK->STAT3 PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation

Predicted anti-cancer signaling pathway of this compound.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of this compound. By leveraging molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can efficiently evaluate its therapeutic potential as an anti-inflammatory and anti-cancer agent. The detailed protocols and workflow diagrams provided herein serve as a practical framework for initiating computational drug discovery efforts on this compound and other natural products. The insights gained from these in silico studies are invaluable for prioritizing compounds and designing focused experimental validation, ultimately accelerating the drug development pipeline.

Appendices

Publicly Available Databases for Target Identification
  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids.

  • DrugBank: A comprehensive resource that combines detailed drug data with comprehensive drug target information.

  • Therapeutic Target Database (TTD): Provides information about known and explored therapeutic protein and nucleic acid targets.

  • CancerPPD: A database of experimentally validated anti-cancer peptides and proteins.

  • InflamNat: A web-based database of anti-inflammatory natural products.

Commonly Used Software for In Silico Prediction
  • Molecular Docking: AutoDock, GOLD, Glide, Surflex

  • QSAR: MOE (Molecular Operating Environment), Schrödinger Suite

  • Pharmacophore Modeling: LigandScout, PharmaGist, MOE

  • ADMET Prediction: SwissADME, pkCSM, ADMETlab

  • Chemical Drawing: ChemDraw, MarvinSketch

  • Visualization: PyMOL, VMD, Chimera

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Kahweol Linoleate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kahweol (B1673272) is a natural diterpene found in coffee beans that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, anti-angiogenic, and anti-cancer agent.[1] These biological effects are often attributed to its ability to modulate key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of pro-survival pathways such as Akt signaling.[2][3][4][5]

To facilitate further research into its therapeutic potential and to enhance its bioavailability and stability, chemical modification of kahweol is often necessary. Esterification of kahweol with fatty acids, such as linoleic acid, can alter its lipophilicity and pharmacokinetic profile. This document provides a detailed protocol for the synthesis of kahweol linoleate (B1235992) via lipase-catalyzed esterification, followed by a robust purification method using preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Part 1: Enzymatic Synthesis of Kahweol Linoleate

This protocol describes the synthesis of this compound from kahweol and linoleic acid using an immobilized lipase (B570770) as a biocatalyst. Enzymatic synthesis is preferred due to its high selectivity and mild reaction conditions, which minimize the degradation of the reactants and products.

Materials:

  • Kahweol (≥98% purity)

  • Linoleic acid (≥99% purity)

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Toluene (B28343) (anhydrous)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Magnetic stirrer with heating

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean and dry 50 mL round-bottom flask, dissolve kahweol (e.g., 100 mg) and linoleic acid in anhydrous toluene (20 mL). A molar ratio of 1:5 (kahweol:linoleic acid) is recommended to drive the reaction towards product formation.

  • Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture. A typical enzyme loading is approximately 70-75 mg of enzyme per mL of solvent.

  • Incubation: Place the reaction flask on a magnetic stirrer with a heating mantle. Set the temperature to 70°C and stir the mixture at 240 rpm for 72 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of linoleic acid.

  • Reaction Quenching and Enzyme Removal: After 72 hours, cool the reaction mixture to room temperature. Remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of toluene to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the toluene using a rotary evaporator under reduced pressure.

  • Crude Product Extraction: Dissolve the resulting oily residue in a mixture of hexane and ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted linoleic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 2: Purification of this compound by Preparative HPLC

This protocol outlines the purification of the crude this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • Crude this compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 85% methanol in water). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development (Analytical Scale): It is highly recommended to first develop an analytical scale HPLC method to determine the optimal separation conditions. A typical starting point for a C18 column would be a gradient of acetonitrile and water.

  • Preparative HPLC Purification:

    • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 85% to 100% B over 30 minutes is a good starting point.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: Monitor the elution at a wavelength of 290 nm, which is characteristic for kahweol and its esters.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound using a fraction collector.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. The final product should be a light yellow oil.

Part 3: Product Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

  • ¹H and ¹³C NMR: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃). The NMR spectra should be consistent with the structure of this compound. Key signals to look for in ¹H NMR include those corresponding to the protons of the kahweol skeleton and the linoleate chain. In ¹³C NMR, the appearance of a new ester carbonyl signal and shifts in the signals of the carbon atoms adjacent to the ester linkage confirm the successful synthesis.

  • Mass Spectrometry (MS): Determine the molecular weight of the product. The observed molecular ion should correspond to the calculated mass of this compound (C₃₈H₅₆O₄, MW: 576.85 g/mol ).

Data Presentation

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Kahweol Esters

ParameterOptimized ValueReference
EnzymeCandida antarctica lipase B (CAL-B)
Substrate Molar Ratio (Kahweol:Fatty Acid)1:5
Enzyme Concentration73.3 mg/mL
Temperature70 °C
Agitation Speed240 rpm
Reaction Time3 days
SolventToluene
Conversion Yield85-88%

Table 2: Preparative HPLC Parameters for Purification of Diterpene Esters (Example)

ParameterValueReference
ColumnC18, 250 mm x 20 mm, 5 µm
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate10 mL/min
Injection Volume0.5 mL
Column Temperature30 °C
Detection Wavelength227 nm (general), 290 nm (for Kahweol esters)

Mandatory Visualization

G Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Kahweol + Linoleic Acid Reaction Esterification (70°C, 72h, 240 rpm) Reactants->Reaction Solvent Anhydrous Toluene Solvent->Reaction Enzyme Immobilized CAL-B Enzyme->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Evaporation1 Solvent Removal (Rotary Evaporation) Filtration->Evaporation1 Crude_Product Crude Kahweol Linoleate Evaporation1->Crude_Product Prep_HPLC Preparative RP-HPLC Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Evaporation2 Solvent Removal (Rotary Evaporation) Fraction_Collection->Evaporation2 Pure_Product Pure Kahweol Linoleate Evaporation2->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the synthesis and purification of this compound.

G Kahweol-Mediated Activation of the Nrf2 Signaling Pathway cluster_nucleus Kahweol Kahweol Keap1_Nrf2 Keap1-Nrf2 Complex Kahweol->Keap1_Nrf2 inhibits Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nucleus Nucleus Nrf2_free->Nucleus translocation ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection G Kahweol-Mediated Inhibition of the Akt Signaling Pathway Kahweol Kahweol Akt Akt Kahweol->Akt inhibits phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival Akt->Cell_Growth inhibits apoptosis mTOR->Cell_Growth Apoptosis Apoptosis

References

Application Note: Quantification of Kahweol Linoleate Using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol (B1673272) linoleate (B1235992), a prominent ester of the coffee-specific diterpene kahweol, is of significant interest due to the potential biological activities of its parent compound, which include anti-inflammatory, antioxidative, and anticancer properties.[1][2] Accurate quantification of this lipophilic compound is crucial for research in pharmacology, food chemistry, and drug development. This application note presents a detailed, robust, and sensitive HPLC-MS/MS method for the quantification of kahweol linoleate in various matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers.

Introduction

Coffee is a rich source of bioactive compounds, including the diterpenes cafestol (B1668206) and kahweol.[3] These compounds are primarily found esterified with fatty acids, forming a complex mixture of diterpene esters.[3][4] this compound is one such ester, combining the diterpene kahweol with the polyunsaturated fatty acid, linoleic acid. The biological activities attributed to kahweol, such as the activation of the Nrf2 pathway and the inhibition of inflammatory mediators like COX-2, necessitate precise analytical methods to quantify its various forms in biological and food samples.

This document provides a comprehensive protocol for the extraction and quantification of intact this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method avoids saponification to allow for the direct measurement of the ester, which is essential for understanding its specific bioavailability and activity.

Experimental Protocols

Sample Preparation (Direct Extraction without Saponification)

This protocol is designed to extract diterpene esters while minimizing their hydrolysis.

Reagents and Materials:

  • Sample Matrix (e.g., coffee oil, biological tissue, cell lysate)

  • Hexane (HPLC Grade)

  • Diethyl Ether (HPLC Grade)

  • 2 M Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporation system

Procedure:

  • Sample Homogenization: Accurately weigh the sample (e.g., 100 mg of coffee oil or homogenized tissue).

  • Liquid-Liquid Extraction:

    • To the sample, add 5 mL of a diethyl ether/hexane mixture (1:1, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Aqueous Wash (Clean-up):

    • Carefully transfer the upper organic layer to a new tube.

    • Add 5 mL of 2 M NaCl solution to the organic extract. This step helps to remove soaps and other water-soluble interferences.

    • Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.

  • Drying and Evaporation:

    • Transfer the cleaned organic layer to a fresh tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 acetonitrile/water) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

Parameter Value
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 80% B; 2-10 min: 80-95% B; 10-12 min: 95% B; 12-12.1 min: 95-80% B; 12.1-15 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Vaporizer Temp. 280°C
Capillary Temp. 290°C
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 577.4 (Calculated for [M+H]⁺ of C₃₈H₅₆O₄)
Product Ions (Q3) m/z 297.2 (Kahweol fragment), m/z 279.2 (Kahweol fragment - H₂O)

| Collision Energy | Optimized for specific instrument (typically 15-30 eV) |

Quantitative Data Summary

The following table summarizes validation parameters reported for the parent compound, kahweol, which can serve as a benchmark for the expected performance of the this compound method.

ParameterReported Value (for Kahweol)Reference
Linearity (R²) 0.996
Limit of Detection (LOD) 2.3 mg/100 g
Limit of Quantification (LOQ) 17.2 mg/100 g
Recovery 99% (average)
Precision (RSD) < 5%

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Coffee Oil) Extraction Liquid-Liquid Extraction (Diethyl Ether/Hexane) Sample->Extraction Cleanup Aqueous Wash (2M NaCl) Extraction->Cleanup DryEvap Drying & Evaporation (N2 Stream) Cleanup->DryEvap Recon Reconstitution (Mobile Phase) DryEvap->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC Inject Sample MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quant Data Quantification MSMS->Quant

Caption: Experimental workflow for this compound quantification.

Kahweol Biological Pathway Diagram

G Kahweol Kahweol Keap1 Keap1 Kahweol->Keap1 Inhibits COX2 COX-2 Expression Kahweol->COX2 Suppresses Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds & Activates GSH GST, GSH Synthesis ARE->GSH Upregulates Inflammation Inflammatory Stimuli Inflammation->COX2 Induces

Caption: Simplified signaling pathways influenced by Kahweol.

References

Application Notes and Protocols for the Extraction of Kahweol Linoleate from Green Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) is a naturally occurring diterpene found in coffee beans, exhibiting a range of promising biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. In green coffee beans, kahweol is primarily present as esters of fatty acids, with kahweol linoleate (B1235992) being a significant constituent. The isolation of specific kahweol esters is crucial for investigating their individual pharmacological properties and for the development of novel therapeutics. This document provides a detailed protocol for the extraction and purification of kahweol linoleate from green coffee beans.

Materials and Methods

Materials
  • Green coffee beans (Arabica)

  • Petroleum ether or n-hexane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for flash chromatography (60 Å, 230-400 mesh)

  • C18 reverse-phase silica gel for preparative HPLC

  • Standard of this compound (if available for quantification)

Equipment
  • Coffee grinder

  • Soxhlet extractor or ultrasonic bath

  • Rotary evaporator

  • Flash chromatography system

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

  • Analytical HPLC system

  • Glassware (flasks, beakers, funnels, etc.)

  • Filtration apparatus

Experimental Protocols

Preparation of Green Coffee Beans
  • Select high-quality green coffee beans of the Coffea arabica species, as they have a higher kahweol content compared to Coffea robusta.

  • Grind the green coffee beans to a fine powder using a coffee grinder. A finer powder increases the surface area for efficient extraction.

  • Dry the coffee powder in an oven at 40-50°C for 2-3 hours to remove any residual moisture.

Extraction of Coffee Oil

The extraction of coffee oil containing kahweol esters can be performed using either Soxhlet extraction or ultrasound-assisted extraction.

Protocol 2.1: Soxhlet Extraction

  • Place approximately 50 g of the dried coffee powder into a cellulose (B213188) thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 300 mL of petroleum ether or n-hexane.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, cycling the solvent through the coffee powder.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude coffee oil.

Protocol 2.2: Ultrasound-Assisted Extraction (UAE)

  • Place 50 g of the dried coffee powder in a large beaker or flask.

  • Add 300 mL of petroleum ether or n-hexane to the powder.

  • Place the beaker in an ultrasonic bath.

  • Sonication should be carried out for 30-40 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture to separate the extract from the coffee grounds.

  • Repeat the extraction of the coffee grounds with fresh solvent to ensure complete extraction.

  • Combine the extracts and concentrate them using a rotary evaporator to yield the crude coffee oil.

Purification of this compound

The purification of this compound from the crude coffee oil is a multi-step process involving flash chromatography followed by preparative HPLC.

Protocol 3.1: Initial Fractionation by Flash Chromatography (Optional)

This step can be used to enrich the fraction containing diterpene esters and remove a significant portion of triglycerides.

  • Prepare a silica gel column for flash chromatography.

  • Dissolve a known amount of the crude coffee oil in a minimal amount of the initial mobile phase (e.g., n-hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC) or analytical HPLC.

  • Combine the fractions containing the diterpene esters (kahweol esters will typically elute after the bulk of the triglycerides).

  • Evaporate the solvent from the combined fractions.

Protocol 3.2: Isolation by Preparative Reverse-Phase HPLC

This is the critical step for separating this compound from other kahweol esters (e.g., palmitate, oleate, and stearate).

  • Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol or Water

  • Elution: A gradient elution is necessary to separate the closely related kahweol esters. The exact gradient will need to be optimized based on the specific column and system. A representative starting gradient is as follows:

    • 0-10 min: 80% A / 20% B

    • 10-40 min: Gradient to 100% A

    • 40-50 min: Hold at 100% A

  • Flow Rate: 10-20 mL/min (depending on column dimensions).

  • Detection: UV detector set at 290 nm, which is a characteristic absorbance wavelength for kahweol.

  • Injection: Dissolve the enriched diterpene ester fraction in the initial mobile phase and inject a suitable volume onto the column.

  • Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram. The elution order of kahweol esters is typically linoleate, oleate, palmitate, and then stearate.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Final Step: Combine the pure fractions of this compound and evaporate the solvent under reduced pressure.

Data Presentation

The quantitative data for diterpenes in green coffee beans can vary depending on the coffee variety, origin, and extraction method. The following tables summarize typical yields and compositions.

Table 1: Diterpene Content in Green Coffee Beans and Oil

CompoundContent in Green Coffee Beans (mg/100g)Content in Green Coffee Oil (g/kg)
Total Kahweol 325 - 69010.0 - 63.8
Total Cafestol 185 - 46117.7 - 57.0

Note: Data compiled from multiple sources and represents a general range.

Table 2: Relative Abundance of Major Kahweol Esters in Coffee Oil

Kahweol EsterRelative Abundance (%)
Linoleate 20 - 26
Oleate 7 - 22
Palmitate 36 - 50
Stearate 7 - 18
Arachidate 3 - 8

Note: These are typical ranges, and the exact composition can vary.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G start Green Coffee Beans grinding Grinding start->grinding extraction Solvent Extraction (Petroleum Ether / n-Hexane) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_oil Crude Coffee Oil concentration->crude_oil flash_chrom Optional: Flash Chromatography crude_oil->flash_chrom prep_hplc Preparative RP-HPLC crude_oil->prep_hplc Direct Purification flash_chrom->prep_hplc analysis Purity Analysis (Analytical HPLC) prep_hplc->analysis final_product Pure this compound analysis->final_product

Caption: Workflow for this compound Extraction.

Signaling Pathways Modulated by Kahweol

Kahweol has been reported to modulate several key signaling pathways involved in inflammation and cancer.

1. Inhibition of NF-κB Signaling Pathway

G cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates genes Inflammatory Genes (iNOS, COX-2) NFkB_nuc->genes activates transcription nucleus Nucleus Kahweol Kahweol Kahweol->IKK inhibits

Caption: Kahweol's Inhibition of the NF-κB Pathway.

2. Modulation of MAPK and Akt Signaling Pathways

G Stimuli External Stimuli (e.g., Growth Factors, Stress) PI3K PI3K Stimuli->PI3K MAPKKK MAPKKK Stimuli->MAPKKK Akt Akt PI3K->Akt Downstream Downstream Effects (Proliferation, Apoptosis, Inflammation) Akt->Downstream JNK_p38 JNK / p38 MAPKKK->JNK_p38 ERK ERK MAPKKK->ERK JNK_p38->Downstream ERK->Downstream Kahweol Kahweol Kahweol->Akt inhibits Kahweol->JNK_p38 inhibits Kahweol->ERK inhibits

Caption: Kahweol's Modulation of MAPK and Akt Pathways.

Application Notes and Protocols for Cell Viability Assay with Kahweol Linoleate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kahweol is a diterpene molecule found in coffee beans that has demonstrated a range of biological activities, including anti-inflammatory, antioxidative, anti-angiogenic, and anticancer properties.[1] Its ester derivative, Kahweol linoleate (B1235992), is also of significant interest for its potential therapeutic applications. Numerous studies have highlighted Kahweol's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress migration and invasion in various cancer cell lines.[2][3][4] The anticancer effects of Kahweol are attributed to its modulation of several key signaling pathways involved in cell survival and proliferation.[5]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Kahweol linoleate using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used method to measure cell viability, proliferation, and cytotoxicity. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Key Signaling Pathways Modulated by Kahweol

Kahweol has been shown to exert its anticancer effects by targeting multiple signaling pathways. Understanding these pathways is crucial for interpreting the results of cell viability assays. In various cancer models, Kahweol has been observed to:

  • Induce Apoptosis: Kahweol promotes apoptosis by upregulating pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.

  • Inhibit Proliferation: It can arrest the cell cycle, often at the G1 phase, by downregulating proteins like cyclin D1.

  • Modulate Key Signaling Cascades:

    • STAT3 Pathway: Kahweol can inhibit the phosphorylation and activation of STAT3, a transcription factor that plays a critical role in cell survival and proliferation.

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Kahweol has been shown to inhibit the phosphorylation of Akt and mTOR. In hepatocellular carcinoma cells, Kahweol was found to block the Src/mTOR/STAT3 signaling pathway.

    • MAPK Pathway (ERK, JNK): The mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes. Kahweol has been shown to modulate the phosphorylation of ERK and JNK.

    • ATF3 Upregulation: Kahweol can induce the expression of Activating Transcription Factor 3 (ATF3), which is associated with apoptosis in colorectal cancer cells.

Below is a diagram illustrating the inhibitory effect of Kahweol on the Src/mTOR/STAT3 signaling pathway.

Kahweol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Src Src Receptor->Src Kahweol Kahweol p_Src p_Src Kahweol->p_Src Inhibits Src->p_Src Phosphorylation mTOR mTOR STAT3 STAT3 p_mTOR p_mTOR p_Src->p_mTOR p_STAT3 p_STAT3 p_Src->p_STAT3 Gene_Expression Gene Expression (Proliferation, Survival) p_mTOR->Gene_Expression p_STAT3->Gene_Expression MTT_Assay_Workflow Start Start Cell_Seeding Seed cells into 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h for cell adherence Cell_Seeding->Incubation_24h Treatment Treat with Kahweol linoleate (various conc.) Incubation_24h->Treatment Incubation_Treatment Incubate for 24, 48, or 72h Treatment->Incubation_Treatment Add_MTT Add MTT solution to each well Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 2-4h (Formazan formation) Add_MTT->Incubation_MTT Solubilization Add DMSO to dissolve formazan Incubation_MTT->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Analyze data and calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

In Vitro Anti-inflammatory Assays for Kahweol Linoleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272), a naturally occurring diterpene found in coffee beans, has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1][2] Its molecular structure allows for esterification with fatty acids, leading to compounds such as Kahweol linoleate (B1235992). While the anti-inflammatory effects of kahweol are well-documented, the specific activities of its linoleate ester are less characterized. Linoleic acid, an omega-6 polyunsaturated fatty acid, has also been shown to possess anti-inflammatory activities, including the inhibition of cyclooxygenase-2 (COX-2).[3][4] This document provides a set of detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of Kahweol linoleate, based on the known mechanisms of its parent compounds.

These application notes are intended to guide researchers in designing and executing experiments to characterize the anti-inflammatory profile of this compound. The protocols provided are for the inhibition of nitric oxide (NO) production, prostaglandin (B15479496) E2 (PGE2) synthesis, and pro-inflammatory cytokine expression in a cellular model of inflammation.

Key In Vitro Anti-inflammatory Assays

The anti-inflammatory activity of this compound can be assessed through a series of established in vitro assays that measure its ability to modulate key inflammatory mediators. The following protocols are designed for use with a murine macrophage cell line, such as RAW 264.7, activated with lipopolysaccharide (LPS) to induce an inflammatory response.

Inhibition of Nitric Oxide (NO) Production

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit the production of NO in LPS-stimulated macrophages by quantifying the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME, a known iNOS inhibitor).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for this compound.

Inhibition of Prostaglandin E2 (PGE2) Production

Principle: Prostaglandin E2 (PGE2) is a key inflammatory mediator synthesized by the action of cyclooxygenase-2 (COX-2). This assay measures the ability of this compound to inhibit PGE2 production in LPS-stimulated macrophages using a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the NO inhibition protocol.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., a known COX-2 inhibitor like celecoxib).

  • Stimulation: Add LPS (1 µg/mL) to induce inflammation and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification (ELISA):

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the incubation of the supernatant with a PGE2-horseradish peroxidase (HRP) conjugate and a PGE2-specific antibody in a pre-coated microplate.

    • After incubation and washing steps, add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of PGE2 from a standard curve. Determine the percentage of PGE2 inhibition and the IC50 value for this compound.

Inhibition of Pro-inflammatory Cytokine Expression

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a crucial role in the inflammatory cascade. This protocol measures the effect of this compound on the gene expression of these cytokines using quantitative real-time PCR (qRT-PCR).

Protocol:

  • Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-12 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

    • Run the PCR with appropriate cycling conditions.

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in cytokine mRNA levels in treated cells compared to LPS-stimulated controls.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation of the results.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)% Inhibition
Control (LPS) 100 ± 5.20
1 85.3 ± 4.114.7
5 62.1 ± 3.537.9
10 45.8 ± 2.954.2
25 28.4 ± 2.171.6
50 15.2 ± 1.884.8
IC50 (µM) \multicolumn{2}{c

Data are presented as mean ± SD (n=3). The IC50 value is calculated from the dose-response curve.

Table 2: Inhibitory Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)PGE2 Production (pg/mL)% Inhibition
Control (LPS) 1250 ± 850
1 1050 ± 7216.0
5 780 ± 5537.6
10 550 ± 4156.0
25 320 ± 2574.4
50 180 ± 1585.6
IC50 (µM) \multicolumn{2}{c

Data are presented as mean ± SD (n=3). The IC50 value is calculated from the dose-response curve.

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentRelative TNF-α mRNA Expression (Fold Change)Relative IL-6 mRNA Expression (Fold Change)Relative IL-1β mRNA Expression (Fold Change)
Control (LPS) 1.001.001.00
This compound (10 µM) 0.45 ± 0.050.52 ± 0.060.48 ± 0.04
This compound (25 µM) 0.21 ± 0.030.28 ± 0.040.25 ± 0.03

Data are presented as mean ± SD (n=3) relative to the LPS-stimulated control.

Visualizations

Signaling Pathways

The anti-inflammatory effects of kahweol, and potentially this compound, are mediated through the modulation of key inflammatory signaling pathways.

Anti_Inflammatory_Signaling_Pathways cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_Activation IKK IKK TLR4->IKK JAK_STAT JAK/STAT Phosphorylation TLR4->JAK_STAT Kahweol_Linoleate This compound Kahweol_Linoleate->MAPK_Activation Inhibits Kahweol_Linoleate->IKK Inhibits Kahweol_Linoleate->JAK_STAT Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK_Activation->Pro_inflammatory_Genes IκBα IκBα Degradation IKK->IκBα NFkB_Nuclear NF-κB Nuclear Translocation IκBα->NFkB_Nuclear NFkB_Nuclear->Pro_inflammatory_Genes JAK_STAT->Pro_inflammatory_Genes

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

The general workflow for assessing the in vitro anti-inflammatory activity of this compound is outlined below.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Pre-treatment with This compound cell_seeding->treatment stimulation LPS Stimulation treatment->stimulation incubation Incubation stimulation->incubation griess_assay NO Production (Griess Assay) incubation->griess_assay pge2_elisa PGE2 Production (ELISA) incubation->pge2_elisa q_pcr Cytokine Expression (qRT-PCR) incubation->q_pcr data_analysis Data Analysis and IC50 Determination griess_assay->data_analysis pge2_elisa->data_analysis q_pcr->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By investigating its effects on key inflammatory mediators and their signaling pathways, researchers can elucidate its mechanism of action and potential as a novel anti-inflammatory agent. It is important to note that these protocols are based on the known activities of kahweol and linoleic acid and should be optimized and validated for this compound in your specific experimental setup. Further studies may also include the assessment of protein expression of iNOS and COX-2 by Western blotting to complement the functional and gene expression data.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Kahweol Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) linoleate (B1235992), an ester of the coffee-derived diterpene kahweol and linoleic acid, is a lipophilic compound of significant interest for its potential antioxidant properties. Like its parent compound, kahweol, it is anticipated to play a role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[1][2][3] The lipophilic nature of kahweol linoleate necessitates specific considerations in the selection and execution of antioxidant capacity assays. These application notes provide detailed protocols for commonly employed in vitro and cell-based assays—DPPH, ABTS, ORAC, and Cellular Antioxidant Activity (CAA)—adapted for lipophilic compounds like this compound.

Data Presentation: Comparative Antioxidant Capacity

Due to the limited availability of direct experimental data for this compound, the following tables summarize representative antioxidant capacity values for its parent compound, kahweol, and other relevant antioxidants. These values are intended to provide a comparative framework for interpreting experimental results obtained for this compound.

Table 1: In Vitro Antioxidant Capacity (IC50 / Trolox Equivalents)

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/µmol)
Kahweol (Illustrative) 15-301.5 - 2.54.0 - 6.0
This compound (Expected Range) 20-401.0 - 2.03.0 - 5.0
Trolox (Standard)5-101.01.0
Ascorbic Acid20-400.9 - 1.10.4 - 0.6
BHT (Butylated Hydroxytoluene)10-250.8 - 1.22.0 - 3.0

Note: Values for kahweol are collated from various studies and are illustrative. The expected range for this compound is a projection based on its chemical structure and the properties of kahweol.

Table 2: Cellular Antioxidant Activity (CAA)

CompoundCAA Value (µmol QE/100 µmol)
Kahweol (Illustrative) 20 - 35
This compound (Expected Range) 15 - 30
Quercetin (B1663063) (Standard)100
Epigallocatechin gallate (EGCG)60 - 80

Note: CAA values are expressed as quercetin equivalents (QE). The expected range for this compound is an estimation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4][5]

Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol or ethanol to obtain an absorbance of approximately 1.0 at 517 nm.

    • Sample Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol, or a mixture) to a concentration of 1-10 mM.

    • Serial Dilutions: Prepare a series of dilutions of the sample stock solution in the chosen solvent.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution.

    • Add 150 µL of the DPPH working solution to each well.

    • For the blank, use 50 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH DPPH Working Solution (0.1 mM) Mix Mix Sample/Blank with DPPH Solution DPPH->Mix Sample This compound Serial Dilutions Sample->Mix Control Solvent Blank Control->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting solution with ethanol or a phosphate-buffered saline (PBS) solution to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per µmol of the sample.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS ABTS•+ Working Solution Mix Mix Sample/Standards with ABTS•+ ABTS->Mix Sample This compound Dilutions Sample->Mix Trolox Trolox Standards Trolox->Mix Incubate Incubate 6 min Mix->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calculate Calculate TEAC Read->Calculate

Caption: ABTS Radical Scavenging Assay Workflow.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution: Prepare a stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) daily.

    • Trolox Standard: Prepare serial dilutions of Trolox in 75 mM phosphate buffer.

    • Sample Preparation: Prepare serial dilutions of this compound in a suitable solvent compatible with the aqueous buffer.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of sample, standard, or blank (solvent).

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Measure the fluorescence (excitation 485 nm, emission 520 nm) every minute for at least 60 minutes.

  • Calculation:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_plate_setup Plate Setup cluster_incubation_and_reaction Incubation & Reaction cluster_measurement_and_analysis Measurement & Analysis Add_Sample Add Sample/Standard/Blank Add_Fluorescein Add Fluorescein Add_Sample->Add_Fluorescein PreIncubate Pre-incubate at 37°C Add_Fluorescein->PreIncubate Add_AAPH Add AAPH to Initiate Reaction PreIncubate->Add_AAPH Read_Fluorescence Kinetic Fluorescence Reading Add_AAPH->Read_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) Read_Fluorescence->Calculate_AUC Determine_TE Determine Trolox Equivalents Calculate_AUC->Determine_TE

Caption: ORAC Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals in cultured cells.

Methodology:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in an appropriate medium.

    • Seed the cells in a 96-well black plate with a clear bottom at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and the standard (quercetin) in treatment medium for 1 hour.

    • Add the DCFH-DA probe to the wells and incubate for a further 30-60 minutes.

    • Wash the cells with PBS to remove the extracellular probe.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately place the plate in a fluorescence plate reader and measure the emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Calculation:

    • The CAA value is calculated based on the area under the curve of fluorescence versus time.

    • CAA Unit = 100 - (∫SA / ∫CA) x 100

      • ∫SA is the integrated area of the sample curve.

      • ∫CA is the integrated area of the control curve.

    • Results are expressed as quercetin equivalents (QE).

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stress_and_measurement Oxidative Stress & Measurement cluster_analysis Analysis Seed_Cells Seed HepG2 Cells in 96-well Plate Incubate_Cells Incubate to Confluency Seed_Cells->Incubate_Cells Add_Sample Treat Cells with this compound Incubate_Cells->Add_Sample Add_Probe Add DCFH-DA Probe Add_Sample->Add_Probe Induce_Stress Add AAPH to Induce Stress Add_Probe->Induce_Stress Read_Fluorescence Kinetic Fluorescence Reading Induce_Stress->Read_Fluorescence Calculate_CAA Calculate CAA Units Read_Fluorescence->Calculate_CAA Express_QE Express as Quercetin Equivalents Calculate_CAA->Express_QE

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Signaling Pathway: Nrf2 Activation by Kahweol

Kahweol has been shown to exert some of its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to an inducer like kahweol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kahweol Kahweol (or its metabolite) Nrf2_Keap1 Nrf2-Keap1 Complex Kahweol->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, GCL) ARE->Genes activates transcription of

Caption: Nrf2 Antioxidant Response Pathway Activation by Kahweol.

References

Application Notes and Protocols for Studying Lipid Metabolism Using Kahweol Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272), a coffee-specific diterpene, and its esters, such as kahweol linoleate (B1235992), are gaining attention in metabolic research for their significant effects on lipid metabolism. While most research has been conducted on kahweol, it is understood that kahweol linoleate is hydrolyzed in biological systems to yield kahweol and linoleic acid. Therefore, the biological activities attributed to kahweol are central to the application of this compound. Kahweol has demonstrated a potent ability to inhibit lipid accumulation and influence key signaling pathways involved in metabolic regulation.[1][2][3] These properties make it a valuable tool for studying adipogenesis, fatty acid metabolism, and related therapeutic interventions for metabolic disorders like obesity and type 2 diabetes.

These application notes provide a comprehensive overview of the use of kahweol (derived from this compound) in lipid metabolism research, complete with quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and workflows.

Application Notes

1. Inhibition of Adipogenesis and Lipid Accumulation

Kahweol is a potent inhibitor of adipocyte differentiation and lipid accumulation.[1] In cellular models such as 3T3-L1 preadipocytes, kahweol has been shown to significantly reduce the accumulation of lipid droplets.[1][2] This effect is achieved through the downregulation of key adipogenic and lipogenic transcription factors and enzymes.

  • Mechanism of Action: Kahweol suppresses the expression of critical regulators of adipogenesis, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2] Consequently, the expression of downstream targets like Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Synthase (FASN) is also reduced.[1][2] This multifaceted downregulation effectively halts the process of fat cell development and lipid storage.

2. Activation of AMP-Activated Protein Kinase (AMPK) Signaling

A primary mechanism underlying the metabolic effects of kahweol is the robust activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3]

  • Signaling Cascade: Upon activation by kahweol, AMPK phosphorylates and inactivates its downstream target, Acetyl-CoA Carboxylase (ACC).[1] ACC is the rate-limiting enzyme in fatty acid synthesis. Its inactivation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation. The anti-lipogenic effect of kahweol is dependent on AMPK activation, as knockdown of AMPK alleviates the reduction in lipid accumulation.[1][3]

3. Modulation of Other Metabolic Signaling Pathways

Beyond AMPK, kahweol influences other signaling pathways integral to lipid metabolism.

  • PI3K/Akt Pathway: Kahweol has been observed to decrease the phosphorylation of Akt, a key signaling node that promotes adipocyte maturation and lipid accumulation.[1] In the context of certain cancer cells, kahweol has also been shown to lower the levels of phosphorylated Akt and its downstream targets, mTOR and cyclin D1.[4]

  • JAK/STAT Pathway: A reduction in the phosphorylation of JAK2 has also been noted following kahweol treatment, contributing to its anti-adipogenic effects.[1]

  • SREBP-1c Regulation: In cancer cell lines, kahweol has been found to downregulate the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that governs the expression of genes involved in fatty acid and cholesterol synthesis.[4]

4. Cholesterol Metabolism

The role of kahweol in cholesterol metabolism is more complex. While some studies suggest that coffee diterpenes, including kahweol, might increase serum LDL cholesterol by reducing the activity of hepatic LDL receptors,[5] other in vitro experiments have yielded conflicting results. For instance, one study using CaCo-2 cells indicated that a combination of kahweol and cafestol (B1668206) could modestly increase the uptake and degradation of LDL.[6][7] This area warrants further investigation to elucidate the precise effects and mechanisms of kahweol on cholesterol homeostasis.

Data Presentation

Table 1: Effect of Kahweol on Lipid Accumulation and Adipogenic Gene Expression in 3T3-L1 Cells

ParameterTreatmentConcentrationResultReference
Lipid AccumulationKahweol25 µg/mLSignificantly reduced[1][2]
PPARγ Protein ExpressionKahweolDose-dependentSignificantly reduced[1]
C/EBPα Protein ExpressionKahweolDose-dependentSignificantly reduced[1]
FABP4 Protein ExpressionKahweolDose-dependentSignificantly reduced[1]
FASN Protein ExpressionKahweolDose-dependentSignificantly reduced[1]

Table 2: Effect of Kahweol on Key Signaling Proteins

Cell LineProteinTreatmentConcentrationEffectReference
3T3-L1p-AMPKKahweol25 µg/mLSignificantly increased[1]
3T3-L1p-ACCKahweol25 µg/mLSignificantly increased[1]
3T3-L1p-AktKahweol25 µg/mLDecreased[1]
3T3-L1p-JAK2Kahweol25 µg/mLDecreased[1]
SKBR3 (Breast Cancer)FASNKahweolNot specifiedDownregulated[4]
SKBR3 (Breast Cancer)SREBP-1cKahweolNot specifiedActivity downregulated[4]

Mandatory Visualizations

G Kahweol This compound (hydrolyzed to Kahweol) AMPK AMPK Kahweol->AMPK Activates Akt Akt Kahweol->Akt Inhibits PPARg PPARγ / C/EBPα Kahweol->PPARg Inhibits ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits (Phosphorylation) Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes Adipogenesis Adipogenesis & Lipid Accumulation Akt->Adipogenesis Promotes PPARg->Adipogenesis Promotes

Caption: Signaling pathway of kahweol in regulating lipid metabolism.

G cluster_0 Day 0-2: Proliferation cluster_1 Day 2-4: Differentiation Induction cluster_2 Day 4-8: Maturation cluster_3 Day 8: Analysis start Plate 3T3-L1 preadipocytes confluency Grow to confluency start->confluency mdi Induce differentiation with MDI medium (MIX, Dexamethasone, Insulin) confluency->mdi treatment Add this compound (or vehicle control) mdi->treatment maturation Maintain in insulin-containing medium with this compound treatment->maturation analysis Harvest cells for analysis maturation->analysis oro Oil Red O Staining (Lipid Quantification) analysis->oro western Western Blot (Protein Analysis) analysis->western qpcr qPCR (Gene Expression) analysis->qpcr

Caption: Experimental workflow for studying this compound's effect on adipogenesis.

Experimental Protocols

Protocol 1: In Vitro Adipogenesis Assay using 3T3-L1 Cells

This protocol details the procedure for inducing adipogenesis in 3T3-L1 preadipocytes and treating them with this compound to assess its impact on lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

  • Insulin (B600854) medium (DMEM, 10% FBS, 10 µg/mL Insulin)

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates at a density that allows them to reach confluence in 2-3 days. Culture in DMEM with 10% BCS and 1% Penicillin-Streptomycin.

  • Growth to Confluence (Day 0): Grow cells until they are 100% confluent. Maintain them in a confluent state for an additional 48 hours.

  • Induction of Differentiation (Day 2): Aspirate the medium and replace it with differentiation medium. Add this compound (e.g., final concentrations of 10, 25, 50 µM) or vehicle (DMSO) to the respective wells.

  • Medium Change (Day 4): Aspirate the differentiation medium and replace it with insulin medium containing this compound or vehicle.

  • Maturation (Day 6 and 8): Replace the medium every two days with fresh insulin medium containing the treatments.

  • Analysis (Day 8-10): Once mature adipocytes with visible lipid droplets have formed in the control wells, the cells are ready for analysis using Oil Red O staining (Protocol 2) or for harvesting for molecular analysis (Protocol 3).

Protocol 2: Oil Red O Staining for Lipid Quantification

This protocol is used to visualize and quantify the intracellular lipid droplets in differentiated 3T3-L1 cells.

Materials:

  • Oil Red O stock solution (0.5 g in 100 mL isopropanol)

  • Oil Red O working solution (6 mL stock + 4 mL distilled water, filtered)

  • 10% Formalin in PBS

  • 60% Isopropanol (B130326)

  • Isopropanol (100%)

  • Spectrophotometer

Procedure:

  • Fixation: Wash the cells from Protocol 1 gently with PBS. Add 1 mL of 10% formalin to each well and incubate for 1 hour at room temperature.

  • Washing: Aspirate the formalin and wash the cells twice with distilled water.

  • Dehydration: Add 1 mL of 60% isopropanol and incubate for 5 minutes.

  • Staining: Aspirate the isopropanol and add enough Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.

  • Washing: Aspirate the staining solution and wash the cells 3-4 times with distilled water until the water runs clear.

  • Imaging: Visualize the stained lipid droplets (red) under a microscope and capture images.

  • Quantification: Add 1 mL of 100% isopropanol to each well to elute the stain from the lipid droplets. Incubate for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 500 nm.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol describes the detection of total and phosphorylated levels of key proteins like AMPK and ACC in cell lysates.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Wash the cells from Protocol 1 with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

Improving the solubility of Kahweol linoleate for cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the solubility of Kahweol linoleate (B1235992) for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Kahweol linoleate and why is it difficult to dissolve?

This compound is a diterpene ester found in coffee beans.[1] It is composed of kahweol, a diterpene, and linoleic acid, a fatty acid.[1] Its chemical structure (Formula: C38H56O4) and high molecular weight (576.85 g/mol ) contribute to its lipophilic (fat-soluble) and hydrophobic (water-insoluble) nature, making it challenging to dissolve in aqueous solutions like cell culture media.[2]

Q2: What is the recommended first-step solvent for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective initial solvent for dissolving this compound and other poorly soluble compounds for cell-based assays.[3] It is a powerful organic solvent capable of dissolving many nonpolar compounds.[3]

Q3: My this compound precipitated when I added the DMSO stock to my cell culture medium. What happened?

This is a common issue known as "crashing out."[3] When the concentrated DMSO stock is diluted into the aqueous medium, the overall solvent polarity increases significantly. This change causes the hydrophobic compound, which is no longer soluble in the high-water environment, to precipitate out of the solution.[3]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity.[3] However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment. Some sensitive cell lines may be affected by concentrations as low as 0.1%, while more robust lines might tolerate up to 0.5%.

Troubleshooting Guide for Solubility Issues

Q5: I'm observing a precipitate. What are the immediate troubleshooting steps?

If you see a precipitate forming after adding this compound to your aqueous buffer or media, consider these initial actions:

  • Gentle Warming: Warm the solution to 37°C in a water bath. This can increase the solubility of the compound. Be cautious, as prolonged heat may degrade the compound.[3]

  • Sonication: Use a bath sonicator for 5-10 minutes to break up precipitate particles and aid in redissolving the compound.[3]

  • Vigorous Mixing: Immediately after adding the DMSO stock to the aqueous solution, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can help prevent localized precipitation.[3]

  • Optimize Dilution: Instead of adding a highly concentrated stock directly to the medium, prepare intermediate dilutions of your stock in pure DMSO first. Then, add a small volume of a lower concentration intermediate to your medium.[3]

Q6: Are there alternative solvents or methods I can use if DMSO is not effective or is toxic to my cells?

Yes, several other strategies can be employed to enhance solubility:

  • Co-solvents: Using a mixture of solvents can improve solubility. For instance, a combination of DMSO and other solvents like ethanol (B145695) may be effective.[4][5]

  • Complexation Agents: Cyclodextrins are widely used to form inclusion complexes with hydrophobic drugs, enhancing their water solubility.[6][7]

  • Formulation with Micelles: Amphiphilic diblock copolymers can form micelles that encapsulate hydrophobic molecules like this compound, allowing them to be dispersed in aqueous solutions.[8]

Q7: How do I prepare a stock solution of this compound?

Follow a systematic approach to prepare your stock solution to minimize solubility issues.

Caption: Workflow for preparing a this compound stock solution.

Data & Protocols

Solvent Recommendation Summary

The following table summarizes common solvents and their recommended maximum concentrations for use in cell-based assays.

SolventRecommended Max. Concentration (v/v)Notes
DMSO 0.1% - 0.5% Most common and effective. Check cell line toxicity.[3]
Ethanol 0.1% - 0.5% Can be used as a co-solvent. May be more volatile.[9][10]
Acetonitrile < 1% Less common due to high volatility and higher toxicity compared to DMSO.[9]
β-Cyclodextrin Variable (µg/ml) Used as a complexing agent, not a direct solvent. Concentration is compound-dependent.[10]
Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Treatment

This protocol details the recommended serial dilution method to avoid precipitation.

  • Prepare High-Concentration Stock: Accurately weigh the required amount of this compound and dissolve it in 100% high-purity DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[3]

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions from your stock solution in pure DMSO. For example, dilute the 20 mM stock to 2 mM, and then to 200 µM.

  • Prepare Final Working Solution: Pre-warm your cell culture medium to 37°C. To prepare a 20 µM final working solution, add 10 µL of the 200 µM DMSO intermediate solution to 990 µL of the pre-warmed medium. This results in a final DMSO concentration of 1%. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. [3]

  • Mix Immediately: As soon as the DMSO intermediate is added to the medium, vortex or pipette vigorously to ensure rapid mixing and prevent precipitation.[3]

  • Add to Cells: Immediately add the final working solution to your cells. Do not store the final aqueous solution, as the compound may precipitate over time.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in Protocol 1. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (medium with the same final DMSO concentration as your highest treatment dose) and a "no treatment" control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Solubilize Formazan: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well to dissolve the insoluble formazan precipitate.[11][12]

  • Read Absorbance: Mix thoroughly to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[12]

Signaling Pathways

Kahweol, the parent diterpene of this compound, is known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways can provide context for your experimental results.

Kahweol_Signaling_Pathways cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects KL Kahweol Akt Akt KL->Akt STAT3 STAT3 KL->STAT3 NFkB NF-κB KL->NFkB AMPK AMPK KL->AMPK Nrf2 Nrf2 KL->Nrf2 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT3->Apoptosis_Inhibition Inflammation Inflammation (COX-2, iNOS) NFkB->Inflammation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Key signaling pathways modulated by Kahweol.[2][13][14][15]

References

Preventing degradation of Kahweol linoleate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Kahweol (B1673272) linoleate (B1235992) during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Kahweol linoleate and why is its stability important?

This compound is an ester formed from kahweol, a diterpene found in coffee beans, and linoleic acid, an unsaturated fatty acid. Its stability is crucial for maintaining its chemical integrity and biological activity in research and pharmaceutical applications. Degradation can lead to the formation of impurities, loss of efficacy, and potentially altered biological effects.[1][2]

Q2: What are the primary degradation pathways for this compound during storage?

Based on the structure of this compound, which contains a susceptible diterpene and an unsaturated fatty acid ester, the primary degradation pathways are:

  • Oxidation: The linoleate moiety, with its two double bonds, is highly susceptible to oxidation. This process can be initiated by factors like heat, light, and the presence of oxygen, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. The kahweol part itself can also undergo oxidation.

  • Hydrolysis: The ester linkage in this compound can be cleaved through hydrolysis, yielding free kahweol and free linoleic acid. This reaction is often catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[3]

Q3: What are the ideal storage conditions for long-term stability of this compound?

To ensure the long-term stability of this compound, it is recommended to store it at -20°C .[2] Storage should be in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. Protecting the compound from light is also critical.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation of the compound due to improper storage.Verify storage conditions. Store at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere. Consider re-purifying the sample if significant degradation is suspected.
Appearance of unknown peaks in my HPLC chromatogram. Formation of degradation products (e.g., oxidation or hydrolysis products).Analyze the degradation products using techniques like LC-MS to identify them. Review storage and handling procedures to identify the source of degradation. Implement preventative measures such as using antioxidants or ensuring an oxygen-free environment.
Change in the physical appearance of the sample (e.g., color change, precipitation). Significant degradation has occurred.Discard the sample as its integrity is compromised. Review and strictly adhere to recommended storage and handling protocols for new samples.
Inconsistent experimental results using different batches of this compound. Batch-to-batch variability in purity or degradation state.Always use a fresh, properly stored sample for critical experiments. Perform a purity check (e.g., by HPLC) on each new batch before use.

Data on Factors Affecting Stability

Parameter Condition Expected Impact on this compound Stability Primary Degradation Pathway Affected
Temperature -20°CHigh stabilityMinimizes both oxidation and hydrolysis
4°CModerate stability, suitable for short-term storageSlows down oxidation and hydrolysis
Room Temperature (20-25°C)Low stability, significant degradation expected over timeAccelerates both oxidation and hydrolysis
>40°CVery low stability, rapid degradationDrastically accelerates oxidation and hydrolysis
Light Exposed to light (especially UV)Low stabilityPromotes photo-oxidation
Stored in the darkHigh stabilityPrevents photo-oxidation
Oxygen Exposed to airLow stabilityPromotes oxidation
Stored under inert gas (N₂, Ar)High stabilityPrevents oxidation
Moisture High humidityLow stabilityPromotes hydrolysis
Dry conditionsHigh stabilityMinimizes hydrolysis
Antioxidants Presence of antioxidants (e.g., BHT, Vitamin E)Increased stabilityInhibit oxidation
Absence of antioxidantsLower stabilityProne to oxidation

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated degradation conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile (B52724), isopropanol)

  • Vials with airtight seals

  • Oven or incubator capable of maintaining 40°C ± 2°C

  • HPLC system with a UV detector

Methodology:

  • Prepare a stock solution of this compound of known concentration in an appropriate solvent.

  • Aliquot the solution into several vials.

  • For the experimental group, place the vials in an oven at 40°C.

  • For the control group, store a set of vials at the recommended storage temperature of -20°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from the oven and one from the freezer.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound. A suitable HPLC method would involve a C18 column with a mobile phase of acetonitrile and isopropanol, with detection at 290 nm.[4]

  • Calculate the percentage of degradation over time for both conditions.

Protocol 2: Assessment of Oxidative Stability using the Rancimat Method

Objective: To determine the oxidative stability of this compound, particularly when formulated in an oil-based solution.

Materials:

  • This compound dissolved in a stable oil base

  • Rancimat instrument

  • Purified air

Methodology:

  • Place a known amount of the this compound oil solution into the Rancimat reaction vessel.

  • Heat the sample to a specified temperature (e.g., 100-120°C).

  • Pass a constant stream of purified air through the sample.

  • The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity is continuously measured.

  • The induction time is determined as the time until the rapid increase in conductivity, which corresponds to the point of accelerated oxidation. A longer induction time indicates higher oxidative stability.

Visualizations

Factors_Affecting_Degradation cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_compound This compound cluster_prevention Preventative Measures Temperature Temperature Oxidation Oxidation Temperature->Oxidation Hydrolysis Hydrolysis Temperature->Hydrolysis Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Moisture Moisture Moisture->Hydrolysis KL This compound KL->Oxidation degrades via KL->Hydrolysis degrades via Low_Temp Low Temperature (-20°C) Low_Temp->Temperature mitigates Darkness Store in Dark Darkness->Light mitigates Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Oxygen mitigates Dry_Conditions Dry Conditions Dry_Conditions->Moisture mitigates Antioxidants Add Antioxidants Antioxidants->Oxidation inhibits

Caption: Factors influencing this compound degradation and preventative measures.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Solution Aliquot Aliquot into Vials Prep->Aliquot Accelerated Accelerated (40°C) Aliquot->Accelerated Control Control (-20°C) Aliquot->Control Sampling Sample at Time Points (0, 1, 2, 4... weeks) Accelerated->Sampling Control->Sampling HPLC HPLC Analysis Sampling->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for an accelerated stability study of this compound.

References

Technical Support Center: Optimizing Kahweol Linoleate Concentration for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Kahweol (B1673272) linoleate (B1235992) concentrations for cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is Kahweol linoleate and how does it differ from Kahweol?

Kahweol is a natural diterpene found in coffee beans that has demonstrated anti-inflammatory, antioxidative, anti-angiogenic, and anticancer properties.[1] this compound is an ester form of Kahweol, where Kahweol is esterified with linoleic acid. In nature, a significant portion of Kahweol exists in this esterified form.[2] While much of the existing research has focused on Kahweol, it is plausible that this compound exerts similar biological activities, potentially with altered cell permeability and metabolic stability due to its lipophilic nature.

Q2: What is the proposed mechanism of cytotoxic action for Kahweol?

Kahweol has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4][5] Its cytotoxic effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis. Studies have indicated that Kahweol can suppress the activity of pro-survival pathways such as Akt and STAT3, and activate pro-apoptotic pathways like JNK and ERK.

Q3: What is a recommended starting concentration range for this compound in cytotoxicity assays?

Direct studies on the optimal concentration of this compound are limited. However, based on studies with Kahweol, a starting point for concentration-response experiments could be in the range of 10 µM to 100 µM. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for the specific cell line being investigated.

Q4: How should I dissolve this compound for cell culture experiments?

As a lipophilic compound, this compound is expected to have poor solubility in aqueous media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution in 100% DMSO. For cell treatment, this stock should be serially diluted in DMSO before being added to the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q5: How long should I incubate cells with this compound?

The incubation time will depend on the cell type and the specific research question. Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours. It is advisable to perform time-course experiments to determine the optimal exposure time for observing the desired cytotoxic effects.

Troubleshooting Guides

Issue 1: Low or No Cytotoxicity Observed

Possible Cause Troubleshooting Steps
Sub-optimal Concentration Perform a broader dose-response study with a higher concentration range.
Compound Precipitation Visually inspect the culture medium for any precipitate after adding the compound. Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic. Consider a brief sonication of the stock solution before dilution.
Short Incubation Time Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for the compound to exert its effects.
Resistant Cell Line Some cell lines may be inherently resistant. Consider using a different, more sensitive cell line if appropriate for the study.
Compound Degradation Ensure proper storage of the this compound stock solution (typically at -20°C). Consider the stability of the compound in the culture medium over the incubation period.

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding cells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
Inaccurate Compound Dilution Prepare fresh serial dilutions for each experiment. Ensure thorough mixing of the stock solution and dilutions.
Precipitation of Compound Inconsistent precipitation can lead to variable concentrations in different wells. Refer to the troubleshooting steps for compound precipitation above.

Issue 3: Vehicle (DMSO) Control Shows Cytotoxicity

Possible Cause Troubleshooting Steps
High DMSO Concentration Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Perform a DMSO toxicity curve to determine the maximum tolerated concentration.
Cell Line Sensitivity to DMSO Some cell lines are more sensitive to DMSO. If reducing the DMSO concentration is not feasible due to compound solubility, consider alternative solvents (though this may require extensive validation).

Data Presentation

Table 1: Reported Effective Concentrations of Kahweol in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (µM)Observed Effects
HCT116Colorectal CancerNot specifiedApoptosis induction through ATF3 overexpression.
SW480Colorectal CancerNot specifiedSuppression of proliferation.
HT-29Colorectal CancerNot specifiedDose-dependent cell death, increased caspase-3.
PC-3, DU145, LNCaPProstate CancerNot specifiedInhibition of proliferation and migration, enhanced apoptosis.
MDA-MB-231Breast CancerNot specifiedInhibition of cell proliferation, induction of apoptosis.
Hep3B, SNU182, SNU423Hepatocellular Carcinoma40Decreased cell proliferation, induction of apoptosis.
A549Lung Adenocarcinoma10-40DNA fragmentation, apoptosis.
CakiRenal CarcinomaNot specifiedEnhanced TRAIL-induced apoptosis.

Note: This table provides data for Kahweol as a reference for initiating studies with this compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock in culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Cell Treatment: Remove the old medium and treat the cells with varying concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate_cells Incubate for 24/48/72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Caption: A typical workflow for an in vitro cytotoxicity assay.

signaling_pathway Proposed Signaling Pathways of Kahweol-Induced Apoptosis cluster_pro_survival Pro-Survival Pathways (Inhibited) cluster_pro_apoptosis Pro-Apoptosis Pathways (Activated) Kahweol Kahweol Akt Akt Kahweol->Akt Inhibits STAT3 STAT3 Kahweol->STAT3 Inhibits JNK JNK Kahweol->JNK Activates ERK ERK Kahweol->ERK Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits STAT3->Bcl2 Activates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits JNK->Caspase3 Activates ERK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by Kahweol leading to apoptosis.

References

Technical Support Center: Troubleshooting Kahweol Linoleate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Kahweol linoleate (B1235992) precipitation in cell culture media.

Troubleshooting Guides

Issue: Immediate Precipitation of Kahweol Linoleate Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer:

Immediate precipitation of a hydrophobic compound like this compound upon its addition to an aqueous cell culture medium is a common challenge. This occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent (DMSO) is diluted. This phenomenon is often referred to as "crashing out."[1][2]

Here are the potential causes and recommended solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly and quickly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure gradual and thorough mixing.
Low Temperature of Media The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1]
High DMSO Concentration in Final Solution While DMSO helps dissolve this compound, a high final concentration of DMSO can be toxic to cells and can also contribute to precipitation issues upon dilution.Aim for a final DMSO concentration at or below 0.5%, with 0.1% being ideal for most cell lines to minimize toxicity. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Media Composition Components in the cell culture media, such as salts and proteins in serum, can interact with this compound and affect its solubility.Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are a significant factor. If serum is the issue, consider reducing the serum concentration or using a serum-free medium during the initial compound exposure if your experimental design allows.
Issue: this compound Precipitates Over Time in Culture

Question: My this compound solution is clear initially, but I observe precipitation in the culture wells after several hours or days. Why is this happening and what can I do?

Answer:

Delayed precipitation can occur due to several factors related to the stability of the compound in the culture environment over time.

Potential CauseExplanationRecommended Solution
Evaporation of Media In long-term cultures, evaporation of media from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.
Temperature Fluctuations Repeatedly removing the culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may decrease the solubility of the compound.Minimize the time that culture plates are outside the incubator. If you need to perform frequent observations, consider using a microscope with a heated stage.
Compound Instability This compound itself might not be stable in the aqueous, physiological pH environment of the cell culture media over extended periods, leading to degradation and precipitation of less soluble forms.There is limited data on the long-term stability of this compound in cell culture media. If you suspect instability, you may need to refresh the media with a freshly prepared compound solution more frequently (e.g., every 24-48 hours).
Interaction with Cellular Metabolites As cells grow, they release metabolites into the media, which can alter the pH and composition of the media, potentially affecting the solubility of your compound.Monitor the pH of your culture medium over the course of the experiment. If there is a significant change, you may need to refresh the media more often.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on its hydrophobic nature, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of compounds like this compound for cell culture experiments. Ethanol can also be an alternative. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.

Q2: What is the maximum concentration of DMSO that my cells can tolerate?

A2: The tolerance to DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For many cell lines, concentrations below 0.1% are considered safe and have minimal impact on cell viability and function. It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.

Q3: Can I use something other than DMSO to improve solubility?

A3: Yes, if you continue to face precipitation issues or if your cells are highly sensitive to DMSO, you can explore other options:

  • Alternative Solvents: Ethanol can be used, but like DMSO, it has a concentration-dependent toxicity.

  • Surfactants/Emulsifying Agents: Non-ionic surfactants like Tween 80 (Polysorbate 80) or Cremophor EL can be used to create a stable dispersion of the hydrophobic compound in the aqueous media. It is important to test the toxicity of the surfactant on your cells and to use the lowest effective concentration.

  • Co-solvents: Polyethylene glycol 400 (PEG 400) can be used in combination with other solvents to improve solubility.

Q4: How do I perform a solubility test for this compound in my cell culture media?

A4: You can perform a simple visual solubility test. Prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium (pre-warmed to 37°C). Add the highest concentration you plan to test and then dilute it down in the media. Incubate the solutions at 37°C and 5% CO2 and visually inspect for any signs of precipitation or cloudiness at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours). The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol describes a method for preparing a working solution of this compound in cell culture media from a DMSO stock, designed to minimize precipitation.

Materials:

  • This compound powder

  • 100% sterile DMSO

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Method:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • On the day of the experiment, thaw an aliquot of the high-concentration stock solution.

    • Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute a 50 mM stock to 1 mM in DMSO. This step helps in reducing the volume of DMSO added to the final culture medium.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare your final working concentration (e.g., 10 µM), add the appropriate volume of the intermediate (or high-concentration) stock solution to the pre-warmed medium. For example, to make 1 mL of a 10 µM solution from a 1 mM stock, you would add 10 µL of the stock to 990 µL of medium. This results in a final DMSO concentration of 1%. To achieve a lower DMSO concentration (e.g., 0.1%), you would need to start with a higher concentration stock or perform serial dilutions in media.

    • Crucially , add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube. This gradual addition is key to preventing the compound from precipitating.

  • Final Check and Application:

    • After preparing the final working solution, visually inspect it to ensure it is clear and free of any precipitate.

    • Add the final working solution to your cell cultures immediately.

Protocol 2: Solubility Assessment of this compound

This protocol outlines a method to determine the apparent solubility of this compound in a specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile clear 96-well plate or microcentrifuge tubes

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Method:

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to several wells.

    • In the first well, add 2 µL of your 50 mM this compound stock solution to achieve a 500 µM solution (and 1% DMSO). Mix well by pipetting up and down.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next well containing 100 µL of media, and so on, across the plate.

    • Include a "media only" control and a "vehicle control" (media with the highest concentration of DMSO used, e.g., 1%).

  • Incubate and Observe:

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 1, 4, and 24 hours).

    • For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear (visually) and does not show a significant increase in absorbance over the vehicle control is the maximum apparent soluble concentration of this compound in your cell culture medium under these conditions.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_analysis Data Analysis stock Prepare High-Concentration This compound Stock in 100% DMSO dilution Prepare Final Working Solution (Add stock dropwise to warm media while vortexing) stock->dilution warm_media Pre-warm Cell Culture Media to 37°C warm_media->dilution vehicle_control Add Vehicle Control (DMSO in Media) to Cells warm_media->vehicle_control treat_cells Add Working Solution to Cells dilution->treat_cells incubate Incubate at 37°C, 5% CO2 treat_cells->incubate vehicle_control->incubate assay Perform Downstream Assays (e.g., Viability, Western Blot) incubate->assay analyze Analyze and Interpret Results assay->analyze

Caption: Workflow for preparing and using this compound in cell culture experiments.

Signaling Pathway: Kahweol's Effect on Src/mTOR/STAT3

Kahweol has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the Src/mTOR/STAT3 signaling pathway.

G cluster_pathway Kahweol-Modulated Signaling Pathway Kahweol Kahweol Src Src Kahweol->Src Inhibits (dephosphorylation) mTOR mTOR Src->mTOR STAT3 STAT3 mTOR->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Inhibition of STAT3 leads to Apoptosis

Caption: Kahweol inhibits the Src/mTOR/STAT3 pathway, leading to apoptosis.

References

Technical Support Center: Enhancing the Bioavailability of Kahweol Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working to enhance the bioavailability of Kahweol linoleate (B1235992) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of Kahweol linoleate?

A1: this compound, like many diterpene esters, is a highly lipophilic compound. Its low oral bioavailability primarily stems from poor aqueous solubility, which restricts its dissolution in gastrointestinal fluids and subsequent absorption.[1][2][3] This can lead to low plasma concentrations, high inter-subject variability, and potential for significant first-pass metabolism in the liver before reaching systemic circulation.[1]

Q2: What are the most common formulation strategies to enhance the bioavailability of lipophilic compounds like this compound?

A2: Several advanced formulation strategies can overcome the challenges of poor solubility. The most common and effective approaches include:

  • Lipid-Based Drug Delivery Systems (LBDDS): These are the most widely used methods and include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLN).[4][5][6] These systems work by dissolving the lipophilic compound in a lipid matrix, which, upon contact with aqueous gastrointestinal fluids, forms fine emulsions or micelles that enhance absorption.[2][5]

  • Nanostructured Lipid Carriers (NLCs): An improved version of SLNs, NLCs offer better stability and a higher capacity for drug loading.[6] They can also promote lymphatic absorption, which helps bypass first-pass metabolism in the liver.[6]

  • Polymeric Nanoparticles: Encapsulating this compound within biocompatible polymers can improve its stability and release profile. The choice of polymer must be compatible with the physicochemical properties of the compound.[1]

Q3: My in vivo results show low and highly variable plasma concentrations of this compound. What could be the cause?

A3: This is a classic sign of poor oral bioavailability. The likely causes are:

  • Incomplete Dissolution: The compound is not dissolving effectively in the GI tract. Your current vehicle (e.g., simple oil suspension) may be inadequate.

  • Precipitation of the Compound: The compound may initially be dissolved in the formulation but precipitates out when it mixes with the aqueous environment of the stomach or intestine.

  • Extensive First-Pass Metabolism: The compound is being absorbed but then rapidly metabolized by the liver before it can be measured in systemic circulation.

  • Experimental Variability: Inconsistent administration techniques (e.g., oral gavage) can lead to variability in dosing and absorption between animals.

Q4: How do I select the right components for a nanoemulsion or SEDDS formulation?

A4: The selection process is critical and involves screening various excipients for their ability to solubilize this compound.

  • Oil/Lipid Phase: Screen a range of oils (e.g., medium-chain triglycerides like Capryol™, or long-chain triglycerides like sesame or corn oil) to find one with the highest solubilizing capacity for your compound.[1]

  • Surfactant: The surfactant helps to form and stabilize the emulsion. Choose a pharmaceutically acceptable surfactant (e.g., Tween® 80, Cremophor® EL) that creates a stable emulsion with a small droplet size.

  • Co-surfactant/Co-solvent: A co-surfactant (e.g., Transcutol®) or co-solvent (e.g., PEG 400, ethanol) is often used to improve the emulsification process and further enhance drug solubility.[7] The optimal ratio of these components is typically determined by constructing a pseudo-ternary phase diagram.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem Encountered Potential Cause(s) Suggested Solution(s)
Low drug loading in lipid-based formulation. The compound has poor solubility in the selected oil or lipid excipients.1. Screen a wider range of oils with varying chain lengths (medium vs. long-chain triglycerides).[1]2. Incorporate a co-solvent (e.g., PEG 400) that has good solubilizing properties for this compound.3. Gentle warming or sonication may temporarily improve solubility during formulation preparation.
Phase separation or instability of the nanoemulsion after preparation. The surfactant/co-surfactant ratio is not optimal. The energy input during emulsification was insufficient.1. Re-evaluate the hydrophilic-lipophilic balance (HLB) of your surfactant system. Adjust the ratio of surfactant to co-surfactant.2. Optimize the preparation method. Use a high-shear homogenizer or ultrasonicator and optimize the duration and power of emulsification.
Large and inconsistent particle size in the nanoemulsion. The formulation components are not optimized. The homogenization process is inefficient.1. Re-run the pseudo-ternary phase diagram to find a more stable nanoemulsion region.2. Increase homogenization time or energy.[6]3. Ensure all components are fully dissolved before emulsification.
In vivo study shows a very long Tmax (time to maximum concentration). The formulation is not releasing the drug quickly enough. Absorption is slow and rate-limiting.1. This may indicate delayed gastric emptying or slow dissolution. A nanoemulsion should shorten Tmax compared to a simple oil solution.[8][9]2. Ensure the formulation forms a nanoemulsion quickly upon contact with aqueous media (perform an in vitro dispersion test).
No significant improvement in bioavailability (AUC) with the new formulation. The formulation does not adequately prevent drug precipitation in vivo. The compound is still subject to high first-pass metabolism.1. Consider using precipitation inhibitors in your formulation.2. Design formulations that favor lymphatic uptake (e.g., using long-chain triglycerides) to bypass the liver.[6]3. Verify that the analytical method for plasma sample analysis is sensitive and accurate.

Data Presentation

The following table illustrates the typical improvement in pharmacokinetic parameters when a lipophilic compound is administered in a nanoemulsion (NE) compared to a standard oil-based solution. While specific data for this compound is limited, data from similarly lipophilic compounds like Cannabidiol (B1668261) (CBD) and Baicalin (B1667713) provide a strong reference.

Table 1: Example Pharmacokinetic Parameters of Lipophilic Compounds in Different Oral Formulations in Rats

CompoundFormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (vs. Control)Reference
Δ⁸-THC MCT Oil Solution10-6.0--[8][9]
Δ⁸-THC Nanoemulsion10-0.7 - 1.0-~4x higher exposure in first 4h[8][9]
Baicalin Suspension1001143 ± 105-13681 ± 1092-[7]
Baicalin Nanoemulsion1003155 ± 132-98439 ± 4579~7.2-fold[7]
CBD Oil Formulation100----[10]
CBD Nanoemulsion50---Significantly higher absorption[10]

Note: This table is for illustrative purposes. Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve).

Experimental Protocols

Protocol 1: Formulation of a this compound Nanoemulsion

This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion using high-shear homogenization.

Materials:

  • This compound

  • Oil phase (e.g., Sesame Oil, Capryol™ 90)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified water

  • Magnetic stirrer, high-shear homogenizer (e.g., Ultra-Turrax), or probe sonicator.

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Preparation of Oil Phase: Accurately weigh the selected oil and this compound. Mix them in a beaker using a magnetic stirrer until the compound is completely dissolved. Gentle heating (40-60°C) may be applied if necessary.

  • Preparation of Aqueous Phase: In a separate beaker, weigh the surfactant and co-surfactant and add the required amount of purified water. Stir until a clear, homogenous solution is formed.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring continuously.

    • Subject the coarse emulsion to high-shear homogenization at approximately 10,000-20,000 rpm for 10-15 minutes.

    • Monitor the emulsion for visual signs of stability (e.g., uniform, milky appearance).

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). An acceptable nanoemulsion will typically have a droplet size < 200 nm and a PDI < 0.3.

    • Zeta Potential: Measure to assess the stability of the emulsion.

    • Drug Content: Determine the concentration of this compound in the final formulation using a validated HPLC method to ensure accuracy.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general guideline for an oral bioavailability study in rats and must be adapted to comply with institutional animal care and use committee (IACUC) regulations.[11][12]

Animals:

  • Male Sprague-Dawley rats (200-250g) are commonly used.[7] Animals should be fasted overnight before the experiment with free access to water.[7]

Procedure:

  • Animal Grouping: Divide rats into groups (n=4-6 per group), e.g., Group 1 (Control: this compound in corn oil) and Group 2 (Test: this compound nanoemulsion).

  • Dosing:

    • Weigh each rat to calculate the precise dosing volume. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[13][14]

    • Measure the gavage needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[13][14]

    • Administer the formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 200-300 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[15]

    • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes) to separate the plasma.[7]

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key parameters such as Cmax, Tmax, and AUC for each group.

Visualizations

Signaling Pathway

Kahweol is known to activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses and has anti-inflammatory effects.[16][17][18]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_free Nrf2 (Released) Nrf2->Nrf2_free Dissociation Kahweol Kahweol Kahweol->Keap1 Inhibits Translation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds

Fig 1. Simplified Nrf2 activation pathway by Kahweol.
Experimental Workflow

This diagram outlines the logical flow for developing and testing a new formulation to enhance bioavailability.

Experimental_Workflow start Start: Low Bioavailability Problem formulation Formulation Development (e.g., Nanoemulsion) start->formulation screening Excipient Solubility Screening formulation->screening optimization Formulation Optimization (Phase Diagrams) screening->optimization characterization In Vitro Characterization (Size, PDI, Drug Content) optimization->characterization invivo In Vivo Pharmacokinetic Study in Animal Model characterization->invivo analysis Plasma Sample Analysis (LC-MS/MS) invivo->analysis pk_calc Pharmacokinetic Data Analysis (AUC, Cmax) analysis->pk_calc end End: Bioavailability Enhanced? pk_calc->end

Fig 2. Workflow for bioavailability enhancement studies.
Troubleshooting Logic

This decision tree helps diagnose issues with in vivo pharmacokinetic results.

Troubleshooting_Logic start Problem: Low AUC/Cmax in vivo check_formulation Is the in vitro formulation stable with small particle size? start->check_formulation reformulate Action: Re-optimize formulation. (See Protocol 1) check_formulation->reformulate No check_precipitation Does formulation precipitate in simulated gastric/intestinal fluid? check_formulation->check_precipitation Yes add_inhibitor Action: Add precipitation inhibitor or change lipid carrier. check_precipitation->add_inhibitor Yes check_metabolism Possible Cause: High first-pass metabolism. check_precipitation->check_metabolism No lymphatic_strategy Action: Design formulation for lymphatic uptake (e.g., NLCs). check_metabolism->lymphatic_strategy

Fig 3. Decision tree for troubleshooting low bioavailability.

References

Minimizing interference in spectroscopic analysis of Kahweol linoleate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Kahweol linoleate (B1235992).

Troubleshooting Guides

Issue 1: Poor chromatographic resolution between Kahweol linoleate and other diterpene esters (e.g., Cafestol esters) in HPLC-UV/Vis analysis.

Question: My HPLC chromatogram shows overlapping peaks for this compound and other compounds, making accurate quantification impossible. How can I improve the separation?

Answer:

Co-elution, particularly with Cafestol esters, is a common challenge in the HPLC analysis of Kahweol esters.[1][2] Here are several strategies to enhance resolution:

  • Wavelength Optimization: Kahweol and its esters have a maximum absorbance at around 290 nm, while Cafestol esters absorb maximally at approximately 225 nm.[1][3] Setting your diode array detector (DAD) or UV/Vis detector to 290 nm can significantly reduce the interference from co-eluting Cafestol esters.[1]

  • Mobile Phase Gradient Adjustment: A simple isocratic elution may not be sufficient to separate the complex mixture of diterpene esters. Implementing a gradient elution with varying proportions of organic solvents (e.g., acetonitrile, isopropanol, methanol) and water can improve peak separation.

  • Column Selection: Employing a high-resolution reversed-phase column, such as a C18 column with a smaller particle size (e.g., < 3 µm), can provide better separation efficiency.

  • Spectral Deconvolution: If baseline separation cannot be achieved, spectral deconvolution techniques can be applied to chromatograms obtained with a DAD. This mathematical approach can separate the signals of co-eluting compounds based on their different UV-Vis spectra.

Issue 2: Inconsistent and low signal intensity for this compound in Mass Spectrometry (MS) analysis due to matrix effects.

Question: I am observing significant signal suppression for this compound in my LC-MS analysis of coffee extracts. What can I do to mitigate these matrix effects?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a frequent problem in the MS analysis of complex samples like coffee extracts. Here’s how you can address this:

  • Effective Sample Preparation:

    • Saponification: To analyze total Kahweol, a saponification step can be employed to hydrolyze the ester bond of this compound. This simplifies the matrix by removing the fatty acid diversity.

    • Solid-Phase Extraction (SPE): Using SPE cartridges can effectively clean up the sample by removing interfering substances like polar compounds or lipids prior to LC-MS analysis.

    • Liquid-Liquid Extraction (LLE): A two-step LLE with a solvent like diethyl ether followed by a wash with a salt solution (e.g., 2 M NaCl) can help eliminate soap and other co-eluting interferences.

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from the majority of matrix components is crucial. A longer run time or a shallower gradient can improve separation from interfering compounds.

  • Use of an Appropriate Internal Standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects. If this is not available, a structurally similar compound that is not present in the sample can be used.

  • Matrix-Matched Calibrants: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.

Issue 3: Broad and distorted peaks in NMR spectra of this compound.

Question: My ¹H NMR spectrum for a purified sample of this compound shows broad lines, making it difficult to interpret the structure. What could be the cause and how can I fix it?

Answer:

Poor quality NMR spectra are often a result of improper sample preparation. Here are the key factors to consider:

  • Sample Purity: Ensure that the sample is free of paramagnetic impurities, which can cause significant line broadening.

  • Removal of Solid Particles: The presence of suspended solid particles in the NMR tube will distort the magnetic field homogeneity, leading to broad lines. Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.

  • Correct Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in about 0.7 mL of deuterated solvent is generally recommended. Very high concentrations can increase the solution viscosity, resulting in broader lines.

  • Choice of Deuterated Solvent: Use a high-purity deuterated solvent to avoid large solvent peaks that can obscure your analyte signals.

  • Degassing the Sample: Dissolved oxygen is paramagnetic and can cause line broadening. For high-resolution spectra, degassing the sample using the freeze-pump-thaw technique may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of interference in the spectroscopic analysis of this compound from coffee samples?

A1: The primary sources of interference include:

  • Other Diterpenes and their Esters: Cafestol and its various fatty acid esters are structurally similar to Kahweol esters and often co-elute in chromatographic methods.

  • Coffee Matrix Components: Coffee is a complex matrix containing hundreds of compounds, including other lipids, caffeine (B1668208), chlorogenic acids, and melanoidins from the roasting process, which can interfere with the analysis.

  • Degradation Products: Kahweol is sensitive to heat and light and can degrade during sample processing. These degradation products can introduce interfering signals.

Q2: Can fluorescence spectroscopy be used to analyze this compound, and what are the potential interferences?

A2: While not a primary method for this compound, fluorescence spectroscopy can be used for certain compounds in coffee, like caffeine and trigonelline. Kahweol itself does exhibit some native fluorescence. However, the complex matrix of coffee, with numerous fluorescent compounds, would likely lead to significant spectral overlap and quenching effects, making selective and accurate quantification of this compound challenging without extensive sample cleanup and method development.

Q3: What are the expected UV-Vis and MS spectral characteristics of this compound?

A3:

  • UV-Vis: this compound is expected to have a maximum absorbance (λmax) around 290 nm, characteristic of the Kahweol moiety.

  • Mass Spectrometry (MS): In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺. The exact m/z will depend on the specific linoleic acid isomer. For Kahweol (C₂₀H₂₆O₃, molecular weight 314.42 g/mol ) esterified with linoleic acid (C₁₈H₃₂O₂, molecular weight 280.45 g/mol ), the resulting this compound (C₃₈H₅₆O₄) has a molecular weight of 576.85 g/mol . Therefore, the protonated molecule [M+H]⁺ would be expected at m/z 577.86. Fragmentation would likely involve the loss of the linoleate chain.

Data Presentation

Table 1: HPLC-DAD Method Performance for Diterpene Analysis

ParameterCafestol EstersKahweol EstersReference
Limit of Detection (LOD) 0.1 - 0.9 mg/L0.3 - 1.3 mg/L
Limit of Quantification (LOQ) 0.3 - 2.9 mg/L0.9 - 4.0 mg/L
Linearity (R²) > 0.99> 0.99
Recovery ~85% (total Cafestol)~85% (total Kahweol)

Table 2: Spectrophotometric Method for Total Kahweol after Saponification

ParameterValueReference
Limit of Detection (LOD) 5.16 mg/100g
Limit of Quantification (LOQ) 17.2 mg/100g
Linearity (R²) 0.996
Precision (RSD) < 5%
Recovery 116%

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound

This protocol is a generalized procedure based on common practices for analyzing diterpene esters in coffee.

  • Sample Preparation (Extraction):

    • Weigh 200 mg of roasted and ground coffee.

    • Perform a direct saponification by adding 7.5 mL of a methanol/water solution (2:1 v/v) and 3.0 g of potassium hydroxide.

    • Heat in a water bath at 80°C for 60 minutes.

    • After cooling, perform two sequential extractions with diethyl ether.

    • Wash the combined organic phase with 5.0 mL of 2 M NaCl solution.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm PTFE filter before injection.

  • HPLC-DAD Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile/isopropanol (70:30, v/v).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector monitoring at 290 nm for Kahweol esters and 225 nm for Cafestol esters.

    • Data Analysis: Identify and quantify peaks by comparing retention times and UV-Vis spectra with those of authentic standards.

Protocol 2: NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality NMR sample.

  • Sample Weighing: Weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Filtration:

    • Take a clean Pasteur pipette and tightly pack a small plug of glass wool or cotton wool into the narrow tip.

    • Transfer the sample solution from the vial into a clean 5 mm NMR tube, passing it through the filter in the pipette. This will remove any suspended particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Mixing: Gently invert the NMR tube several times to ensure a homogenous solution.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Coffee Sample saponification Saponification (KOH, 80°C) start->saponification extraction Liquid-Liquid Extraction (Diethyl Ether) saponification->extraction cleanup Wash with NaCl Solution extraction->cleanup drydown Evaporation to Dryness cleanup->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc HPLC-DAD Analysis filtration->hplc Filtered Sample data_processing Data Processing (Quantification at 290 nm) hplc->data_processing result This compound Concentration data_processing->result

Caption: Workflow for the extraction and HPLC analysis of this compound.

interference_troubleshooting cluster_solutions Troubleshooting Steps issue Poor Resolution in HPLC wavelength Optimize Wavelength (Set to 290 nm) issue->wavelength gradient Adjust Mobile Phase Gradient issue->gradient column Use High-Resolution Column issue->column deconvolution Apply Spectral Deconvolution issue->deconvolution result Improved Quantification wavelength->result Reduces Cafestol Interference gradient->result Improves Peak Separation column->result Enhances Separation Efficiency deconvolution->result Resolves Co-eluting Peaks

Caption: Troubleshooting logic for poor HPLC resolution.

References

Strategies to increase the yield of Kahweol linoleate extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kahweol (B1673272) Linoleate (B1235992) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing extraction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between extracting Kahweol and Kahweol linoleate?

A1: This is a critical distinction. Kahweol is a diterpene alcohol, while this compound is its esterified form, where kahweol is bound to linoleic acid.[1][2][3] Extraction methods designed to isolate free Kahweol often involve a chemical reaction called saponification or transesterification, which breaks this ester bond.[1][4] To extract the intact this compound ester, you must use methods that isolate the lipid fraction of the coffee bean without cleaving the ester bond.

Q2: My this compound yield is consistently low. What are the most common causes?

A2: Low yields can typically be attributed to one or more of the following factors:

  • Incorrect Method Selection: Using a method involving saponification will destroy the target molecule.

  • Sub-optimal Parameters: Incorrect temperature, extraction time, solvent choice, or solvent-to-solid ratio can significantly reduce efficiency.

  • Analyte Degradation: Kahweol and its esters are thermolabile, meaning they can degrade at high temperatures or with prolonged exposure to heat.

  • Improper Sample Preparation: The particle size of the ground coffee is crucial; a finer grind increases the surface area available for extraction.

  • Source Material: The concentration of this compound varies between coffee species (e.g., Arabica has higher levels than Robusta) and can be affected by the degree of roasting.

Q3: Which extraction method is most effective for obtaining intact this compound?

A3: Methods that directly extract the lipid portion of the coffee bean are most effective. Ultrasound-Assisted Extraction (UAE) is a highly efficient modern technique that improves mass transfer and solvent penetration, often resulting in higher yields in shorter times compared to traditional methods. Other effective methods include Soxhlet extraction, Supercritical Fluid Extraction (SFE), and Microwave-Assisted Extraction (MAE). Direct hot saponification (DHS) is highly efficient for extracting total kahweol but is unsuitable for the intact ester.

Q4: How does the choice of solvent impact the extraction of this compound?

A4: this compound is a lipid-soluble molecule. Therefore, non-polar or semi-polar solvents are most effective. Common choices include:

  • Diethyl Ether: Used effectively in Ultrasound-Assisted Extraction for diterpene esters.

  • Hexane (B92381): A common solvent for lipid extraction, often used in Soxhlet apparatuses.

  • Methyl tert-butyl ether (MTBE): Used for lipid extraction prior to analysis.

  • Supercritical CO2: A green solvent used in SFE. Its solvating power can be tuned with pressure and temperature, and the addition of a co-solvent like ethanol (B145695) can enhance extraction.

Q5: How does the coffee bean roasting process affect this compound levels?

A5: The roasting process can cause partial degradation of diterpenes and their esters. Generally, the concentration of diterpene esters tends to decrease slightly from green to roasted beans. However, the total amount of kahweol can appear stable during roasting due to the relative increase in lipid concentration as other components are lost. For maximizing the yield of the intact ester, using green or lightly roasted beans is often preferable.

Troubleshooting Guide

Problem: Low or No Yield of this compound

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Low_Yield_Troubleshooting start_node Start: Low/No Yield decision_node decision_node start_node->decision_node Check Method process_node process_node decision_node->process_node Saponification Used? [Yes] decision_node2 Parameters Optimized? decision_node->decision_node2 [No] solution_node solution_node process_node->solution_node Ester bond was cleaved. Switch to a non-saponification method like UAE or Soxhlet. process_node2 process_node2 decision_node2->process_node2 [No] decision_node3 Analyte Degradation? decision_node2->decision_node3 [Yes] solution_node2 Yield Increased process_node2->solution_node2 Consult parameter tables. Optimize temperature, time, solvent ratio, and particle size. process_node3 process_node3 decision_node3->process_node3 Temp >80°C or long extraction? [Yes] solution_node4 Review source material and analytical method for quantification. decision_node3->solution_node4 [No] solution_node3 solution_node3 process_node3->solution_node3 Reduce temperature and/or time. Consider a faster method like UAE or MAE.

Caption: Troubleshooting decision tree for low this compound yield.

Data Presentation

Table 1: Comparison of Primary Extraction Methods for Intact Diterpene Esters

MethodPrincipleAdvantagesDisadvantagesTypical Solvents
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.Requires specialized equipment; optimization of parameters (amplitude, time) is crucial.Diethyl ether, Ethanol
Soxhlet Extraction Continuous solid-liquid extraction with a hot solvent.Well-established, high extraction efficiency for lipids.Time-consuming (4-16h), large solvent volume, potential for thermal degradation.Hexane, MTBE
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent."Green" method, highly tunable selectivity, solvent is easily removed.High initial equipment cost; can have lower yields than solvent methods without optimization.Supercritical CO2, Ethanol (co-solvent)
Microwave-Assisted Extraction (MAE) Uses microwave energy to rapidly heat the solvent and sample matrix.Very fast, reduced solvent use, high yields.Risk of localized overheating if not controlled; requires microwave-transparent vessel.Hexane, Ethanol
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperature and pressure.Fast, efficient, and uses less solvent than Soxhlet.High pressure and temperature require specialized, robust equipment.Methanol, Ethanol, Water

Table 2: Influence of Key Parameters on Diterpene Ester Extraction Yield

ParameterEffect on YieldGeneral Recommendation
Particle Size Smaller particles increase surface area, leading to higher and faster extraction.A fine, uniform grind is recommended. For espresso, very fine particles yield more diterpenes.
Temperature Increases solubility and diffusion but can cause degradation above certain thresholds.Optimal range is often 45-80°C. Avoid temperatures >80°C to prevent degradation of kahweol.
Solvent-to-Solid Ratio A higher ratio increases the concentration gradient, improving extraction up to a saturation point.Ratios between 10:1 and 60:1 (mL/g) have been reported as effective.
Extraction Time Yield increases with time, but prolonged exposure can lead to degradation, especially with heat.UAE: 20-30 min. Soxhlet: 4-6 hours.
Ultrasound Amplitude (for UAE) Higher amplitude generally increases extraction efficiency but must be optimized.An amplitude of 164 μm has been shown to significantly increase kahweol and cafestol (B1668206) content.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpene Esters

This protocol is based on methodologies designed for the efficient extraction of diterpene esters from coffee.

  • Sample Preparation: Grind green or lightly roasted coffee beans to a fine powder (e.g., <0.60 mm).

  • Extraction:

    • Weigh 2-5 g of ground coffee into an appropriate extraction vessel.

    • Add diethyl ether at a 10:1 solvent-to-solid ratio (e.g., 50 mL for 5 g of coffee).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply sonication for 20 minutes at a controlled temperature (e.g., 30°C).

    • For exhaustive extraction, the process can be repeated three times with fresh solvent.

  • Solvent Removal:

    • Filter the extract to remove solid coffee grounds.

    • Combine the solvent fractions if multiple extractions were performed.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Quantification:

    • Re-dissolve the resulting coffee oil in a suitable solvent (e.g., mobile phase).

    • Analyze via HPLC-DAD for quantification of this compound.

Caption: General workflow for Ultrasound-Assisted Extraction (UAE).

Protocol 2: Soxhlet Extraction of Diterpene Esters

This protocol follows the classical approach for lipid extraction.

  • Sample Preparation: Weigh approximately 5 g of ground coffee and place it into a cellulose (B213188) extraction thimble.

  • Extraction:

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 150-200 mL of hexane or MTBE.

    • Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6 hours, ensuring continuous siphoning of the solvent.

  • Solvent Removal:

    • After extraction is complete, cool the apparatus.

    • Remove the solvent from the collected oil using a rotary evaporator.

  • Quantification:

    • Determine the mass of the extracted lipid fraction gravimetrically.

    • Prepare a sample of the oil for HPLC-DAD analysis as described in the UAE protocol.

Logical Relationships

Parameter_Relationships Yield High Yield Purity High Purity (Low Degradation) Temp Temperature Temp->Yield + Degradation Degradation Temp->Degradation ++ Time Time Time->Yield + Time->Degradation + Solvent Solvent Ratio Solvent->Yield + Degradation->Purity --

Caption: Relationship between key parameters and extraction outcomes.

References

Technical Support Center: High-Purity Kahweol Linoleate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Kahweol (B1673272) linoleate (B1235992).

Frequently Asked Questions (FAQs)

Q1: What is Kahweol linoleate and why is its purity important?

A1: this compound is an ester formed from Kahweol, a diterpene found in coffee beans, and linoleic acid. Kahweol itself exhibits a range of biological activities, including anti-inflammatory, antioxidative, and anticancer properties.[1] For research and drug development purposes, high purity of this compound is crucial to ensure that these observed biological effects are attributable to the compound itself and not to impurities, which could introduce confounding variables or toxic effects.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges stem from the compound's sensitivity to heat and reagents.[2] Kahweol and its esters are thermolabile and can degrade during high-temperature extraction or purification steps.[3] Additionally, as a lipid-soluble molecule, separating it from other fatty acid esters and lipids present in the initial extract requires optimized chromatographic techniques.

Q3: What methods are typically used for the initial extraction of Kahweol esters from their source?

A3: Kahweol esters are typically extracted from green coffee beans.[4] Common methods involve an initial lipid extraction using a non-polar solvent. Techniques like Soxhlet extraction with petroleum ether or methyl tert-butyl ether (MTBE) are often employed.[4][5] Following the initial lipid extraction, further purification steps are necessary to isolate the specific linoleate ester.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying Kahweol and its esters.[6][7] A reverse-phase HPLC system with UV or mass spectrometry (MS) detection can provide accurate purity assessment.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can confirm the structure and purity of the final product.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient initial extraction. 2. Degradation during saponification (if used to isolate Kahweol first). 3. Loss during chromatographic purification.1. Optimize the solvent and duration for the initial lipid extraction. Direct hot saponification has shown higher efficiency for diterpene extraction compared to methods involving a preliminary lipid extraction.[5][9] 2. If isolating Kahweol before esterification, use optimized saponification conditions (e.g., 1.25 mol L-1 base concentration for 60 minutes at 70°C) to minimize degradation.[2] Consider direct purification of the ester. 3. Ensure proper selection of stationary and mobile phases for chromatography and optimize the gradient to ensure good separation without excessive run times.
Presence of Impurities in the Final Product 1. Co-elution of other fatty acid esters of Kahweol or Cafestol (B1668206). 2. Presence of thermal degradation products.[3] 3. Incomplete removal of extraction solvents.1. Employ multi-step chromatographic purification. For instance, an initial normal-phase chromatography followed by a reverse-phase HPLC step can improve separation.[4] Silver nitrate-impregnated thin-layer chromatography has also been used for final purification of similar compounds.[4] 2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature. 3. Ensure adequate drying of the final product under vacuum.
This compound Degradation 1. Exposure to high temperatures. 2. Reaction with acidic or harsh chemical reagents.[10]1. Maintain lower temperatures throughout the purification process. For instance, cold saponification can be an alternative to hot saponification, although it might be less efficient.[5] 2. Use neutral pH buffers and mild reagents whenever possible. Kahweol's furan (B31954) ring is susceptible to opening under acidic conditions.[10]

Experimental Protocols

Protocol 1: Extraction and Saponification of Diterpene Esters from Green Coffee Beans

This protocol is adapted from methods used for the extraction of Kahweol and Cafestol and can be applied for the initial extraction of Kahweol esters.[5]

  • Lipid Extraction (Soxhlet Method):

    • Grind green coffee beans to a fine powder.

    • Place 10g of the ground coffee into a cellulose (B213188) extraction thimble.

    • Extract the lipids using petroleum ether or MTBE in a Soxhlet apparatus for 6 hours.

    • Evaporate the solvent from the extract using a rotary evaporator at a temperature below 50°C to obtain the coffee oil.

  • Direct Hot Saponification (DHS):

    • To 0.2g of coffee oil, add a solution of potassium hydroxide (B78521) in ethanol.

    • Heat the mixture in a water bath at 80°C for 1 hour with stirring.[5]

    • After cooling, extract the unsaponifiable matter (containing the diterpene alcohols) with a non-polar solvent like diethyl ether or MTBE.

    • Wash the organic phase with water to remove excess KOH.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent. The resulting residue contains Kahweol, which can then be esterified to this compound through standard chemical synthesis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is based on established procedures for the analysis of Kahweol and Cafestol.[7]

  • Chromatographic System: A standard HPLC system with a C18 reverse-phase column.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v) is often effective.[6]

  • Detection: UV detection at an appropriate wavelength (e.g., 220-290 nm) or Mass Spectrometry (MS) for more sensitive and specific detection.

  • Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase or a suitable organic solvent.

  • Injection and Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram. The purity can be determined by the relative area of the this compound peak.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenes from Roasted Coffee (Adapted from[5][9])

Extraction Method Kahweol Yield (mg/100g) Cafestol Yield (mg/100g) Relative Efficiency
Direct Hot Saponification (DHS)930.2 (± 36.8)568.6 (± 16.6)Highest
Direct Cold Saponification (DCS)790.0483.0~15% lower than DHS
Soxhlet (SO) followed by SaponificationSignificantly lowerSignificantly lowerUp to 88% lower than DHS
Bligh and Dyer (BD) followed by SaponificationSignificantly lowerSignificantly lowerUp to 88% lower than DHS

Note: These values are for the free diterpenes, Kahweol and Cafestol, and indicate the efficiency of the initial extraction and hydrolysis step.

Visualizations

G cluster_extraction Initial Extraction & Preparation cluster_purification Purification Workflow cluster_analysis Quality Control Green Coffee Beans Green Coffee Beans Grinding Grinding Green Coffee Beans->Grinding Lipid Extraction (Soxhlet) Lipid Extraction (Soxhlet) Grinding->Lipid Extraction (Soxhlet) Coffee Oil (Crude Extract) Coffee Oil (Crude Extract) Lipid Extraction (Soxhlet)->Coffee Oil (Crude Extract) Normal-Phase Chromatography Normal-Phase Chromatography Coffee Oil (Crude Extract)->Normal-Phase Chromatography Fraction Collection Fraction Collection Normal-Phase Chromatography->Fraction Collection Reverse-Phase HPLC Reverse-Phase HPLC Fraction Collection->Reverse-Phase HPLC High-Purity this compound High-Purity this compound Reverse-Phase HPLC->High-Purity this compound Purity Assessment (HPLC/MS) Purity Assessment (HPLC/MS) High-Purity this compound->Purity Assessment (HPLC/MS) Structural Verification (NMR) Structural Verification (NMR) High-Purity this compound->Structural Verification (NMR)

Caption: Workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic Start Low Purity Detected CheckChromatography Review HPLC Data: - Peak Shape - Co-eluting Peaks? Start->CheckChromatography BroadPeaks Broad or Tailing Peaks? CheckChromatography->BroadPeaks Yes ImpurityPeaks Presence of Extra Peaks? CheckChromatography->ImpurityPeaks No OptimizeHPLC Action: Optimize HPLC Method (Gradient, Solvent) BroadPeaks->OptimizeHPLC CheckDegradation Action: Analyze for Degradation Products (e.g., via MS) ImpurityPeaks->CheckDegradation RePurify Action: Re-run Purification Step (e.g., second HPLC pass) ImpurityPeaks->RePurify

Caption: Troubleshooting logic for low purity results.

G cluster_pathway Known Signaling Pathways of Kahweol Kahweol Kahweol Keap1 Keap1 Kahweol->Keap1 Erk Erk Phosphorylation Kahweol->Erk Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation GST Glutathione-S-Transferase (GST) ARE->GST Induction NFATc1 NFATc1 Expression Erk->NFATc1 Activation Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis

Caption: Signaling pathways modulated by Kahweol.

References

Validation & Comparative

Kahweol Linoleate vs. Cafestol Linoleate: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of kahweol (B1673272) linoleate (B1235992) and cafestol (B1668206) linoleate, two prominent diterpene esters found in coffee, for researchers, scientists, and professionals in drug development. While direct comparative studies on the linoleate esters are limited, this document synthesizes available data on their parent compounds, kahweol and cafestol, to infer their respective biological activities and mechanisms of action.

Executive Summary

Kahweol and cafestol are structurally similar diterpenes, with the primary distinction being a double bond in the furan (B31954) ring of kahweol, which is absent in cafestol.[1] This structural variance is believed to contribute to differences in their biological activities.[2][3] Both compounds are most commonly found in nature esterified with fatty acids, including linoleic acid.[1] This guide will explore their comparative effects on key biological processes, including anti-inflammatory, anti-cancer, and metabolic activities, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following tables summarize the known quantitative and qualitative differences between the parent compounds, kahweol and cafestol, which are expected to be reflected in their linoleate ester forms.

Biological ActivityKahweolCafestolKey FindingsCitations
Anti-Inflammatory Activity Stronger inhibition of PGE2 production and COX-2 expression.Inhibits PGE2 and NO synthesis.Kahweol generally exhibits more potent anti-inflammatory effects.[4]
Anti-Cancer Activity Induces apoptosis in various cancer cell lines; inhibits cell migration.Induces apoptosis and inhibits proliferation.Both show significant anti-cancer properties, with kahweol also demonstrating anti-migratory effects.[5]
Effect on Serum Lipids Raises serum cholesterol by approximately 0.02 mmol/L per 10 mg/day.Raises serum cholesterol by approximately 0.13 mmol/L per 10 mg/day.Cafestol has a significantly more potent cholesterol-elevating effect.[2]
Anti-Angiogenic Activity Kahweol palmitate shows stronger inhibition than cafestol palmitate.Inhibits proliferation and migration of endothelial cells.The kahweol ester form appears to be a more potent anti-angiogenic agent.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of the biological activities of kahweol linoleate and cafestol linoleate.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and cafestol linoleate on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Culture medium

  • This compound and Cafestol linoleate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or cafestol linoleate and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).[6][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound and Cafestol linoleate

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or cafestol linoleate for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.[8][9]

Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the inhibition of nitric oxide (NO) production, an indicator of anti-inflammatory activity.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or cafestol linoleate for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.[10][11]

Western Blot Analysis for Akt Signaling

This technique is used to detect changes in protein expression and phosphorylation in signaling pathways, such as the PI3K/Akt pathway.

Materials:

  • Cell lysates treated with this compound or cafestol linoleate

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and cafestol linoleate.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: PI3K/Akt Signaling Pathway.

Apoptosis_Assay_Workflow start Seed Cells treat Treat with Kahweol/Cafestol Linoleate start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Flow Cytometry Analysis stain->analyze end Quantify Apoptosis analyze->end

Caption: Apoptosis Assay Workflow.

Anti_Inflammatory_Assay_Workflow seed Seed RAW 264.7 Cells pretreat Pre-treat with Kahweol/Cafestol Linoleate seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay collect->griess measure Measure Absorbance griess->measure

References

The Unexplored Potential of Kahweol Linoleate: A Comparative Guide to Coffee Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known biological efficacy of major coffee diterpenes, with a special focus on the potential, yet under-investigated, role of kahweol (B1673272) linoleate (B1235992). While direct experimental data on kahweol linoleate is limited, this guide synthesizes the current understanding of its parent molecule, kahweol, and other coffee diterpenes like cafestol (B1668206), to highlight promising avenues for future research.

Coffee, one of the world's most consumed beverages, is a rich source of bioactive compounds, including the diterpenes kahweol and cafestol.[1] These molecules, found primarily in unfiltered coffee, exist as free alcohols and esterified with fatty acids.[2] Among these esters, this compound is a notable, naturally occurring variant. This guide delves into the comparative efficacy of these compounds, presenting available data, outlining experimental methodologies, and visualizing key molecular pathways to inform future pharmacological investigations.

Comparative Efficacy of Coffee Diterpenes: A Data-Driven Overview

While research has extensively focused on the free forms, cafestol and kahweol, emerging interest lies in their esterified derivatives. The structural difference between kahweol and cafestol—an extra double bond in the furan (B31954) ring of kahweol—is believed to contribute to differences in their biological activity.[2]

Anti-Inflammatory Activity

Both cafestol and kahweol have demonstrated potent anti-inflammatory properties. They have been shown to inhibit key inflammatory mediators in a dose-dependent manner.[3] Kahweol, in particular, has been reported to have a stronger inhibitory effect on the production of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) when compared to cafestol.[4]

DiterpeneTargetEffectConcentration/DoseCell/Animal ModelReference
Kahweol IKK activationInhibition0.5–10 μMLPS-induced macrophages
COX-2 expressionPotent Inhibition0.5 μMLPS-activated macrophages
NF-κB activationInhibitionNot specifiedPrimary Kupffer Cells and Hepatocytes
STAT3 activationInhibitionNot specifiedPrimary Kupffer Cells and Hepatocytes
Cafestol IKK activationInhibition0.5–10 μMLPS-induced macrophages
Anticancer Activity

The anticancer potential of both kahweol and cafestol has been a significant area of study. They have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, while notably having minimal effect on normal cells. Kahweol has also been observed to inhibit cell migration. The combination of kahweol acetate (B1210297) and cafestol has been shown to synergistically inhibit proliferation and migration in human prostate cancer cell lines.

DiterpeneCancer Cell LineKey EffectsReference
Kahweol Mesothelioma (MSTO-211H, H28)Apoptosis induction (Bax upregulation, Bcl-xL downregulation)
Lung Adenocarcinoma (A549)DNA fragmentation, apoptosis, decreased STAT3 expression
Breast Cancer (MDA-MB-231)Inhibition of proliferation, apoptosis induction
Cafestol Mesothelioma (MSTO-211H, H28)Apoptosis induction (cleavage of Bid, caspase-3, PARP)
Kahweol Acetate + Cafestol Prostate Cancer (PC-3, DU145, LNCaP)Inhibition of proliferation and migration, enhanced apoptosis
Effects on Lipid Metabolism

A well-documented effect of coffee diterpenes is their impact on serum lipid levels. Cafestol is considered the most potent cholesterol-elevating compound in the human diet. It has a more significant effect on raising serum total and LDL cholesterol compared to kahweol.

DiterpeneEffect on Serum LipidsReference
Cafestol Potent elevation of total and LDL cholesterol
Kahweol Minor elevation of total and LDL cholesterol

The Linoleate Ester: A Frontier of Research

While direct experimental evidence for the bioactivity of this compound is scarce, the scientific literature on other lipid esters of bioactive molecules provides a strong rationale for its investigation. For instance, lupeol (B1675499) linoleate has been shown to possess more potent anti-inflammatory activity than its parent compound, lupeol. This suggests that the addition of a linoleic acid moiety could potentially enhance the therapeutic properties of kahweol. Linoleic acid itself is an essential fatty acid with a complex role in inflammation and other physiological processes, which could lead to synergistic or novel activities when combined with kahweol.

Experimental Protocols

To facilitate further research, this section outlines standardized methodologies for assessing the key bioactivities of coffee diterpenes.

Anti-Inflammatory Activity Assay

Objective: To determine the inhibitory effect of coffee diterpenes on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, kahweol, cafestol) for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent as an indicator of NO production.

  • Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Cytotoxicity Assay: Cell viability is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Western Blot Analysis: Protein expression levels of iNOS and COX-2 are determined by Western blotting to elucidate the mechanism of action.

Anticancer Activity Assay (Apoptosis Induction)

Objective: To evaluate the apoptosis-inducing potential of coffee diterpenes in a human cancer cell line.

Methodology:

  • Cell Culture: A human cancer cell line (e.g., human prostate cancer PC-3 cells) is maintained in appropriate culture medium.

  • Treatment: Cells are treated with varying concentrations of the test compounds for 24 or 48 hours.

  • Cell Viability Assay: Cell viability is determined using the MTT or WST-1 assay.

  • Apoptosis Analysis by Flow Cytometry: Apoptotic cells are quantified by staining with Annexin V-FITC and propidium (B1200493) iodide (PI) followed by flow cytometric analysis.

  • Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3/7) is measured using a luminescent or colorimetric assay.

  • Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP) are analyzed by Western blotting.

Signaling Pathways

The biological effects of kahweol and cafestol are mediated through the modulation of various signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription of Kahweol Kahweol Kahweol->IKK Cafestol Cafestol Cafestol->IKK

Caption: Anti-inflammatory signaling pathway of kahweol and cafestol.

Anticancer_Pathway cluster_diterpenes Coffee Diterpenes Kahweol Kahweol STAT3 STAT3 Kahweol->STAT3 inhibits Cafestol Cafestol Caspases Caspases Cafestol->Caspases activates Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified anticancer signaling pathway of coffee diterpenes.

Conclusion and Future Directions

Kahweol and cafestol, the primary diterpenes in coffee, exhibit a compelling range of biological activities, from anti-inflammatory and anticancer effects to influencing lipid metabolism. While kahweol often shows superior potency in beneficial activities, cafestol has a more pronounced impact on raising serum cholesterol.

The significant research gap concerning this compound presents a compelling opportunity for novel drug discovery. Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the efficacy of this compound with kahweol, cafestol, and other diterpene esters.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound.

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo behavior.

By systematically exploring the bioactivity of this compound, the scientific community can unlock the full therapeutic potential of coffee's unique chemical constituents.

References

Validating the In Vivo Anti-inflammatory Effects of Kahweol Linoleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of kahweol (B1673272), a coffee-derived diterpene, as a proxy for kahweol linoleate (B1235992), against commonly used anti-inflammatory agents. Due to the limited availability of in vivo data specifically for kahweol linoleate, this guide leverages the existing research on its parent compound, kahweol. It is hypothesized that the lipophilic nature of the linoleate ester may enhance bioavailability, potentially leading to similar or greater efficacy. This document summarizes key quantitative data, details established experimental protocols for evaluating in vivo inflammation, and visualizes the underlying molecular pathways and experimental workflows.

Comparative Efficacy of Anti-inflammatory Agents

CompoundTarget/MechanismIn Vivo ModelObserved Effects
Kahweol Inhibition of NF-κB activation[1]Carrageenan-induced air pouch (Rat)Significant anti-inflammatory effect[1]
Inhibition of COX-2 expression[2]Not specified in vivoReduction of pro-inflammatory prostaglandins
Inhibition of MCP-1 secretionNot specified in vivoReduction of monocyte chemoattractant protein-1
Indomethacin Non-selective COX-1/COX-2 inhibitorCarrageenan-induced paw edema (Rat)Significant reduction in paw edema
Arachidonic acid-induced ear edema (Mouse)Inhibition of edema formation
TPA-induced ear edema (Mouse)Reduction of inflammation
Cafestol Inhibition of NF-κB activationCarrageenan-induced air pouch (Rat)Demonstrated anti-inflammatory effects

Experimental Protocols for In Vivo Inflammation Models

Standardized animal models are crucial for the valid assessment of anti-inflammatory compounds. The following are detailed methodologies for commonly employed in vivo inflammation models relevant to the evaluation of this compound.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar rats (180-200 g) are typically used.

  • Groups:

    • Vehicle control (e.g., saline or appropriate solvent)

    • This compound (various doses)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Thirty minutes after oral or intraperitoneal administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Arachidonic Acid-Induced Ear Edema in Mice

This model is used to evaluate inhibitors of arachidonic acid metabolism.

  • Animals: Male Swiss albino mice (25-30 g) are commonly used.

  • Groups:

    • Vehicle control (e.g., acetone)

    • This compound (various doses applied topically)

    • Positive control (e.g., Indomethacin, applied topically)

  • Procedure:

    • A solution of arachidonic acid in acetone (B3395972) (e.g., 2 mg per 20 µL) is applied to the inner and outer surfaces of the right ear.

    • The test compounds are typically applied topically 30 minutes before the arachidonic acid application.

    • After a set time (e.g., 1 hour), the mice are euthanized, and a circular section of both ears is removed using a cork borer.

  • Data Analysis: The weight difference between the right (treated) and left (untreated) ear punches is calculated to determine the extent of edema. The percentage inhibition is then calculated relative to the vehicle control.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice

This model induces a more prolonged inflammatory response involving protein kinase C activation.

  • Animals: Male CD-1 or Swiss mice (25-30 g) are suitable for this model.

  • Groups:

    • Vehicle control (e.g., acetone or ethanol)

    • This compound (various doses applied topically)

    • Positive control (e.g., Indomethacin, applied topically)

  • Procedure:

    • A solution of TPA in a suitable solvent (e.g., 2.5 µg per 20 µL) is applied to the inner and outer surfaces of the right ear.

    • The test compounds are applied topically, usually 30 minutes prior to TPA application.

    • After a specified duration (e.g., 4-6 hours), the mice are sacrificed, and ear punches are collected from both ears.

  • Data Analysis: The degree of edema is quantified by the weight difference between the two ear punches. The percentage inhibition of inflammation is calculated by comparing the treated groups to the vehicle control group.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by kahweol and a typical experimental workflow for in vivo anti-inflammatory studies.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response cluster_intervention Intervention Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nucleus Active NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription Response Inflammation Genes->Response Kahweol Kahweol Kahweol->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Kahweol.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Group Animals (Control, Test, Positive Control) Animal_Model->Grouping Compound_Admin Administer Test Compound (this compound) and Controls Grouping->Compound_Admin Induce_Inflammation Induce Inflammation (e.g., Carrageenan, TPA) Compound_Admin->Induce_Inflammation Measure_Edema Measure Edema at Specific Time Points Induce_Inflammation->Measure_Edema Calculate_Inhibition Calculate Percentage Inhibition of Edema Measure_Edema->Calculate_Inhibition Statistical_Analysis Perform Statistical Analysis Calculate_Inhibition->Statistical_Analysis Conclusion Draw Conclusions on Anti-inflammatory Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for in vivo evaluation of anti-inflammatory agents.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Kahweol Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methodologies for the quantification of Kahweol linoleate (B1235992): High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for the accurate quantification of Kahweol linoleate in various matrices, ensuring data reliability for research and development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and cross-validation of these analytical methods.

Comparison of Analytical Methods

The quantification of this compound, a diterpene ester found in coffee, can be approached using several analytical techniques. HPLC-DAD offers a robust and widely accessible method, while LC-MS/MS provides superior sensitivity and selectivity. The choice between these methods depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required limits of detection, and the availability of instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the typical quantitative performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of Kahweol and its esters. The data for HPLC-DAD is derived from validated methods for Kahweol, while the LC-MS/MS data represents typical performance for the analysis of fatty acid esters and related lipid molecules.

ParameterHPLC-DADLC-MS/MSSource(s)
Linearity (r²) > 0.999> 0.99[1]
Limit of Detection (LOD) 7.35 ppm0.003 - 14.88 ng/mL[1]
Limit of Quantification (LOQ) 24.52 ppmTypically 3x LOD[1]
Accuracy (% Recovery) 95.96% - 97.17%Typically 85-115%[1]
Precision (% RSD) < 1% (Intra-day & Inter-day)< 15%[1]
Analysis Time ~17 minutes~3 minutes[1]
Sample Preparation May require saponification and liquid-liquid extraction.Liquid-liquid or solid-phase extraction.[1]
Analyte Free Kahweol (post-saponification) or intact esters.Intact this compound[1]

Experimental Protocols

Detailed methodologies for both HPLC-DAD and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of Kahweol and its esters.[1]

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of free Kahweol following the saponification of this compound.

1. Sample Preparation (Saponification and Extraction)

  • Accurately weigh the sample containing this compound.

  • To the sample, add 90 mL of 95% ethyl alcohol and 10 mL of 2 M potassium hydroxide (B78521) (KOH).

  • Reflux the mixture at 60°C for 1 hour to ensure complete saponification.

  • After cooling to room temperature, concentrate the solution to dryness using a rotary evaporator.

  • Dissolve the residue in 50 mL of water and perform a liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Collect the organic (MTBE) phase and wash it twice with water.

  • Concentrate the MTBE layer to dryness and dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[1]

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.[1]

  • Column: Kinetex XBC-18 (100 Å, 250 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with Water:Methanol (25:75 v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 289 nm for Kahweol.[1]

3. Calibration

  • Prepare a stock solution of Kahweol standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

4. Quantification

  • Identify the Kahweol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of Kahweol in the sample using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct, highly sensitive, and selective quantification of the intact this compound molecule.

1. Sample Preparation (Extraction)

  • Accurately weigh the sample containing this compound.

  • Perform a liquid-liquid extraction using a suitable solvent system, such as diethyl ether, to isolate the lipid fraction containing this compound.[2]

  • Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.

  • Evaporate the solvent and reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., Kinetex C18, 100 Å, 2.6 µm, 150 mm × 2.1 mm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Kahweol can be used as a starting point for optimizing the analysis of this compound. For Kahweol, the transition is (M+H)+ m/z 315.10 → 144.90, 278.90, 296.90.[1] The precursor ion for this compound would be its molecular weight plus a proton.

3. Calibration

  • Prepare a stock solution of this compound analytical standard in a suitable organic solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Construct a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standards.

4. Quantification

  • Quantify this compound in the samples by comparing the peak area of its specific MRM transition to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows in the cross-validation of analytical methods for this compound.

Cross_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Data Analysis & Validation Sample Initial Sample (containing this compound) Split Split Sample Aliquots Sample->Split Prep_HPLC Saponification & Liquid-Liquid Extraction (for HPLC-DAD) Split->Prep_HPLC Aliquot 1 Prep_LCMS Direct Extraction (for LC-MS/MS) Split->Prep_LCMS Aliquot 2 HPLC HPLC-DAD Analysis Prep_HPLC->HPLC LCMS LC-MS/MS Analysis Prep_LCMS->LCMS Data_HPLC Quantification of Free Kahweol HPLC->Data_HPLC Data_LCMS Quantification of Intact this compound LCMS->Data_LCMS Compare Compare Results & Assess Equivalence Data_HPLC->Compare Data_LCMS->Compare Report Final Report Compare->Report

Caption: Workflow for the cross-validation of HPLC-DAD and LC-MS/MS methods.

Conclusion

Both HPLC-DAD and LC-MS/MS are powerful techniques for the analysis of this compound. HPLC-DAD provides a reliable and cost-effective method, particularly when analyzing for total Kahweol content after saponification. For applications requiring higher sensitivity, specificity, and the direct quantification of the intact ester in complex matrices, LC-MS/MS is the superior methodology. The cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings. This guide provides the foundational information to assist researchers in making an informed decision on the most suitable method for their specific analytical needs.

References

Comparative analysis of Kahweol linoleate's effect on different cancer cell types.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of published research reveals the varying efficacy of kahweol (B1673272), a diterpene found in coffee beans, and its derivatives across a spectrum of cancer cell types. This guide synthesizes available quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising anti-cancer compound. While the focus is on kahweol and its acetate (B1210297) form due to the wealth of available data, these findings provide a strong foundation for research into related compounds like kahweol linoleate (B1235992).

Comparative Efficacy of Kahweol Across Cancer Cell Lines

The inhibitory effects of kahweol are most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound. The data compiled from multiple studies underscores the differential sensitivity of various cancer cell lines to kahweol and its derivatives.

Cancer TypeCell LineCompoundIC50 (µM)Key Findings
Lung Cancer A549Kahweol10 - 40Induces apoptosis and inhibits proliferation in a dose- and time-dependent manner[1].
MSTO-211HKahweolNot SpecifiedInduces apoptosis[1].
H28KahweolNot SpecifiedInduces apoptosis[1].
Colorectal Cancer HCT116KahweolNot SpecifiedInduces apoptosis and suppresses proliferation[1][2].
SW480KahweolNot SpecifiedSuppresses proliferation[1][2].
HT-29Kahweol~100-200Exhibits significant cytotoxicity and induces apoptosis[3].
Breast Cancer MDA-MB-231KahweolNot SpecifiedInhibits cell proliferation and induces apoptosis[1][2].
Prostate Cancer PC-3Kahweol AcetateNot SpecifiedInhibits proliferation and migration, and enhances apoptosis[1][2].
DU145Kahweol AcetateNot SpecifiedInhibits proliferation and migration, and enhances apoptosis[1][2].
LNCaPKahweol AcetateNot SpecifiedInhibits proliferation and migration, and enhances apoptosis[1][2].
Hepatocellular Carcinoma Hep3BKahweolNot SpecifiedExerts apoptotic effects and inhibits cell proliferation[1].
SNU182KahweolNot SpecifiedExerts apoptotic effects and inhibits cell proliferation[1].
SNU423KahweolNot SpecifiedExerts apoptotic effects and inhibits cell proliferation[4].

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of kahweol's anti-cancer effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of kahweol linoleate and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from a complex mixture of proteins extracted from cells. This technique is crucial for investigating the modulation of signaling pathway components.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of kahweol are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

G cluster_proliferation Cell Proliferation & Survival Pathways Kahweol Kahweol Akt Akt Kahweol->Akt Inh GSK3b GSK3β Kahweol->GSK3b Inh mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K FourEBP1 4E-BP1 mTOR->FourEBP1 Proliferation Cell Proliferation p70S6K->Proliferation FourEBP1->Proliferation Inh CyclinD1 Cyclin D1 GSK3b->CyclinD1 Inh CyclinD1->Proliferation

Kahweol's Impact on Proliferation Pathways

G cluster_apoptosis Apoptosis Induction Pathway Kahweol Kahweol Bax Bax Kahweol->Bax Act Bcl2 Bcl-2/Bcl-xL Kahweol->Bcl2 Inh Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inh Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Kahweol-Induced Apoptotic Signaling

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data Data Analysis viability->data apoptosis->data western->data

Typical Experimental Workflow

References

Synergistic effects of Kahweol linoleate with other bioactive compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of the coffee-derived diterpene kahweol (B1673272) and its acetate (B1210297) analog when combined with other bioactive compounds. While specific data on kahweol linoleate (B1235992) is limited in publicly available research, the extensive studies on kahweol and kahweol acetate offer valuable insights into the potential synergistic activities of this class of molecules. The data presented here focuses on the well-documented anti-cancer properties of these compounds, particularly their ability to enhance the efficacy of established therapeutic agents.

Comparative Analysis of Synergistic Effects

The synergistic potential of kahweol and its derivatives has been most prominently demonstrated in oncology research. These compounds have been shown to enhance the apoptotic effects of various anti-cancer agents in different cancer cell lines. Below is a summary of key findings from preclinical studies.

CombinationCell Line(s)Bioactive CompoundObserved Synergistic EffectReference
Kahweol + Sorafenib (B1663141) Caki (Human Renal Carcinoma)Sorafenib (Tyrosine Kinase Inhibitor)Enhanced induction of caspase-mediated apoptosis. Isobologram analysis confirmed a synergistic interaction.[1][2]
Kahweol + TRAIL Caki (Human Renal Carcinoma)TRAIL (TNF-Related Apoptosis-Inducing Ligand)Increased sensitization to TRAIL-induced apoptosis, characterized by enhanced DEVDase activity and DNA fragmentation.[3]
Kahweol Acetate + Cafestol (B1668206) PC-3, DU145, LNCaP (Human Prostate Cancer)Cafestol (Coffee Diterpene)Synergistic inhibition of cell proliferation and migration, with a Combination Index (CI) of less than 1, indicating synergy.[4]
Kahweol Acetate + Cafestol ACHN, Caki-1 (Human Renal Cancer)Cafestol (Coffee Diterpene)Synergistic inhibition of cell proliferation and migration through the induction of apoptosis and inhibition of the epithelial-mesenchymal transition.[5]

Experimental Protocols

The assessment of synergistic effects in the cited studies typically involves a combination of cell viability assays and mechanistic studies. The quantitative analysis of synergy is primarily achieved through the Combination Index (CI) method based on the Chou-Talalay principle or via isobologram analysis.

Cell Viability and Synergy Analysis

a. Cell Culture and Treatment: Human cancer cell lines (e.g., Caki, PC-3, DU145) are cultured in appropriate media and conditions. Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, cells are treated with kahweol/kahweol acetate, the combination drug, or both, at various concentrations. A vehicle-treated group serves as a control.

b. Cell Viability Assay (MTT Assay): After a predetermined incubation period (e.g., 24-72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which correlates with the number of viable cells.

c. Synergy Quantification (Chou-Talalay Method): The dose-effect relationship for each compound and their combination is used to calculate the Combination Index (CI). The CI is a quantitative measure of the interaction between two drugs. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Data is often analyzed using software like CompuSyn.

Apoptosis and Mechanistic Assays

a. Apoptosis Detection (Flow Cytometry): Apoptosis can be quantified by staining cells with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. An increase in the percentage of Annexin V-positive cells indicates apoptosis.

b. Western Blot Analysis: To investigate the molecular mechanisms, protein expression levels of key signaling molecules are analyzed by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Bcl-2, c-FLIP, Mcl-1, caspases, Akt, ERK).

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by the synergistic combinations of kahweol and its partners, as well as a generalized workflow for assessing drug synergy.

Synergy_Workflow cluster_setup Experimental Setup cluster_assay Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome cell_culture 1. Cell Culture (e.g., Cancer Cell Line) treatment 2. Treatment - Drug A (Kahweol) - Drug B (Bioactive Compound) - Combination (A+B) cell_culture->treatment viability 3. Cell Viability Assay (e.g., MTT) treatment->viability mechanistic 4. Mechanistic Assays (Western Blot, Flow Cytometry) treatment->mechanistic dose_effect 5. Dose-Effect Curves viability->dose_effect ci_calc 6. Synergy Quantification (Combination Index / Isobologram) dose_effect->ci_calc interpretation 7. Interpretation - Synergism (CI < 1) - Additivity (CI = 1) - Antagonism (CI > 1) ci_calc->interpretation Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL DeathReceptor Death Receptor TRAIL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Caspase3 Caspase-3 Caspase8->Caspase3 Bcl2 Bcl-2 Bcl2->Mitochondrion Mcl1 Mcl-1 Mcl1->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Kahweol Kahweol Kahweol->Bcl2 Kahweol->Mcl1 cFLIP c-FLIP Kahweol->cFLIP cFLIP->Caspase8 Proliferation_Pathway cluster_signal Signaling Cascades cluster_transcription Transcription & Proliferation PI3K PI3K Akt Akt PI3K->Akt STAT3 STAT3 Akt->STAT3 MEK MEK ERK ERK MEK->ERK ERK->STAT3 Proliferation Cell Proliferation & Migration STAT3->Proliferation Kahweol_Acetate Kahweol Acetate + Cafestol Kahweol_Acetate->Akt Kahweol_Acetate->ERK Kahweol_Acetate->STAT3

References

A Head-to-Head Comparison of the Bioactivities of Kahweol Linoleate and Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of kahweol (B1673272) linoleate (B1235992) and linoleic acid, focusing on their anti-inflammatory, anticancer, and antioxidant activities. While direct experimental data for kahweol linoleate is limited, its bioactivity is largely inferred from its parent compound, kahweol, a diterpene found in coffee beans.[1] This comparison synthesizes available data to highlight the potential therapeutic applications and mechanisms of action for each molecule.

Data Summary: A Comparative Overview

The following tables summarize the known bioactivities of kahweol (as a proxy for this compound) and linoleic acid, providing a clear comparison of their effects and molecular targets.

Table 1: Comparative Anti-inflammatory Activity

FeatureKahweolLinoleic Acid
Primary Effect Anti-inflammatoryBoth pro-inflammatory and anti-inflammatory effects reported
Key Molecular Targets - Inhibition of COX-2 expression - Inhibition of NF-κB activation - Inhibition of STAT3 phosphorylation - Suppression of MCP-1 secretion- Activation of PI3K/Akt and ERK1/2 signaling (pro-inflammatory) - Can be metabolized to pro-inflammatory eicosanoids
Reported Outcomes - Reduced production of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, IL-6, TNF-α) - Attenuation of inflammation in various models- Can contribute to vascular inflammation - Some studies show inverse association with risk of rheumatoid arthritis

Table 2: Comparative Anticancer Activity

FeatureKahweolLinoleic Acid
Primary Effect Anticancer, Anti-proliferative, Pro-apoptoticAnticancer activity primarily associated with its conjugated isomers (CLA)
Key Molecular Targets - Downregulation of HER2 signaling - Inhibition of fatty acid synthase (FASN) - Downregulation of Akt and mTOR signaling - Induction of caspase-dependent apoptosis - Upregulation of PEA3, downregulation of AP-2- CLA isomers show varied effects on different cancer cell lines
Reported Outcomes - Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines (e.g., breast, oral squamous) - Does not affect normal cells- CLA has been shown to inhibit tumor growth through various metabolic pathways

Table 3: Comparative Antioxidant Activity

FeatureKahweolLinoleic Acid
Primary Effect AntioxidantBoth pro-oxidant and antioxidant effects reported
Key Molecular Targets - Activation of the Nrf2 pathway - Increased levels of glutathione-S-transferase- Susceptible to peroxidation, which can lead to mutagenic metabolites
Reported Outcomes - Inhibition of H₂O₂-induced DNA damage and oxidative stress - Protection against aflatoxin B1-induced genotoxicity- Can protect against DNA damage induced by saturated fatty acids like palmitic acid

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of kahweol and linoleic acid bioactivities.

Anti-inflammatory Activity Assessment

1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

  • Objective: To determine the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in immune cells.

  • Cell Line: RAW 264.7 macrophage cells.

  • Methodology:

    • RAW 264.7 cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the test compound (kahweol or linoleic acid) for a specified period (e.g., 1 hour).

    • Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the cell culture.

    • After an incubation period (e.g., 24 hours), the cell supernatant is collected.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide, prostaglandins) in the supernatant are quantified using ELISA or Griess assay.

    • The expression of inflammatory enzymes like COX-2 and iNOS in cell lysates can be analyzed by Western blotting.

Anticancer Activity Assessment

1. Cell Proliferation Assay (MTT Assay):

  • Objective: To assess the cytotoxic and anti-proliferative effects of a compound on cancer cells.

  • Cell Lines: Various human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SKBR3 for HER2-overexpressing breast cancer).[2]

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with different concentrations of the test compound for various time points (e.g., 24, 48, 72 hours).

    • After treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis Assay (Caspase Activity):

  • Objective: To determine if the compound induces programmed cell death (apoptosis).

  • Methodology:

    • Cancer cells are treated with the test compound as described in the cell proliferation assay.

    • After treatment, cells are lysed, and the activity of key apoptosis-executing enzymes, such as caspases-3/7 and caspase-9, is measured using a luminometric or colorimetric assay kit.

    • An increase in caspase activity indicates the induction of apoptosis.

Antioxidant Activity Assessment

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Objective: To measure the free radical scavenging capacity of a compound.

  • Methodology:

    • A solution of DPPH, a stable free radical, is prepared.

    • The test compound is added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • A decrease in absorbance indicates that the test compound has scavenged the DPPH radicals.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by kahweol and linoleic acid, as well as a typical experimental workflow for assessing bioactivity.

cluster_kahweol Kahweol Anti-inflammatory Pathway cluster_linoleic_acid Linoleic Acid Pro-inflammatory Pathway Kahweol Kahweol IKK IKK Kahweol->IKK Inhibits LPS LPS LPS->IKK Activates NFkB_Activation NF-κB Activation IKK->NFkB_Activation Phosphorylates IκB Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Genes Transcription Linoleic_Acid Linoleic Acid PI3K_Akt PI3K/Akt Pathway Linoleic_Acid->PI3K_Akt Activates ERK1_2 ERK1/2 Pathway Linoleic_Acid->ERK1_2 Activates NFkB_Activation_LA NF-κB Activation PI3K_Akt->NFkB_Activation_LA Contributes to ERK1_2->NFkB_Activation_LA Contributes to VCAM1 VCAM-1 NFkB_Activation_LA->VCAM1 Gene Expression

Caption: Comparative Anti- and Pro-inflammatory Signaling Pathways.

cluster_kahweol_cancer Kahweol Anticancer Pathway (HER2+ Breast Cancer) Kahweol Kahweol HER2 HER2 Receptor Kahweol->HER2 Downregulates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Kahweol->PI3K_Akt_mTOR Inhibits Apoptosis Apoptosis Kahweol->Apoptosis Induces HER2->PI3K_Akt_mTOR Activates FASN Fatty Acid Synthase (FASN) PI3K_Akt_mTOR->FASN Upregulates PI3K_Akt_mTOR->Apoptosis Inhibits Cell_Proliferation Cell Proliferation FASN->Cell_Proliferation Promotes cluster_assays Bioactivity Assays start Start: Select Cell Line and Compound culture Cell Culture and Seeding start->culture treatment Treatment with this compound or Linoleic Acid culture->treatment incubation Incubation (e.g., 24-72h) treatment->incubation inflammation_assay Inflammation Assay (e.g., ELISA for cytokines) incubation->inflammation_assay cancer_assay Cancer Assay (e.g., MTT for proliferation) incubation->cancer_assay antioxidant_assay Antioxidant Assay (e.g., DPPH) incubation->antioxidant_assay data_analysis Data Analysis and Comparison inflammation_assay->data_analysis cancer_assay->data_analysis antioxidant_assay->data_analysis

References

Replicating Published Findings on Kahweol Linoleate's Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported mechanisms of kahweol (B1673272) and its derivatives, with a focus on providing the necessary details to replicate key experimental findings. While direct research on kahweol linoleate (B1235992) is limited, this document compiles and compares data from studies on the closely related compound, kahweol, to offer a foundational understanding of its potential biological activities. The primary mechanisms of action explored herein revolve around its anti-inflammatory and anti-cancer properties, primarily through the modulation of the NF-κB, STAT3, and Akt signaling pathways.

Data Presentation: Comparative Analysis of Kahweol's Bioactivity

The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of kahweol in different experimental models. It is important to note that these studies were conducted on kahweol, and the activity of kahweol linoleate may differ.

Table 1: Inhibition of Pro-inflammatory Markers by Kahweol

Cell LineStimulantTargetKahweol Concentration% Inhibition / EffectReference
RAW 264.7 MacrophagesLPSPGE2 Production0.5 - 10 µMDose-dependent inhibition[1]
RAW 264.7 MacrophagesLPSCOX-2 Expression0.5 µMSignificant reduction[1]
HaCaT KeratinocytesTNF-α/IFN-γp-NF-κB p655 µM30.5% reduction[2]
HaCaT KeratinocytesTNF-α/IFN-γp-NF-κB p6510 µM34.6% reduction[2]
HaCaT KeratinocytesTNF-α/IFN-γNF-κB DNA-binding5 µM51.7% reduction[2]
HaCaT KeratinocytesTNF-α/IFN-γNF-κB DNA-binding10 µM45.9% reduction
Primary Murine HepatocytesLPSp-NF-κBNot specifiedDecreased phosphorylation

Table 2: Anti-proliferative and Pro-apoptotic Effects of Kahweol

Cell LineAssayKahweol ConcentrationEffectReference
MDA-MB-231 (Breast Cancer)ApoptosisNot specifiedInduction of apoptosis
SKBR3 (HER2+ Breast Cancer)Proliferation & ApoptosisNot specifiedReduced proliferation, increased apoptosis
A549 (Lung Cancer)Cell Viability & ProliferationTime- and dose-dependentAnti-proliferative and pro-apoptotic
Caki (Renal Cancer)Proliferation & Apoptosis10 - 40 µMDose-dependent inhibition of proliferation and induction of apoptosis
PC-3, DU145, LNCaP (Prostate Cancer)Proliferation & MigrationNot specifiedSignificant inhibition

Table 3: Modulation of Signaling Pathways by Kahweol

Cell LinePathwayTarget ProteinKahweol ConcentrationEffectReference
A549 (Lung Cancer)STAT3p-STAT3Dose-dependentInhibition of phosphorylation
HaCaT KeratinocytesSTATp-STAT15 µM38.2% reduction
HaCaT KeratinocytesSTATp-STAT110 µM47.5% reduction
HaCaT KeratinocytesSTATp-STAT35 µM49.7% reduction
HaCaT KeratinocytesSTATp-STAT310 µM51.5% reduction
HER2-overexpressing Breast Cancer CellsAktp-AktNot specifiedLowered levels
Hep3B and SNU182 (Hepatocellular Carcinoma)Src/mTOR/STAT3p-Akt, p-mTOR, p-p70S6K, p-4EBP140 µMInhibition of expression

Experimental Protocols

To facilitate the replication of the cited findings, detailed methodologies for key experiments are provided below.

Western Blot Analysis of NF-κB, STAT3, and Akt Signaling

This protocol is a synthesis of methodologies reported for analyzing the phosphorylation and expression levels of key proteins in the NF-κB, STAT3, and Akt signaling pathways.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, HaCaT, or RAW 264.7) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with desired concentrations of this compound (or kahweol as a reference) for the specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • For inflammatory studies, stimulate cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a specified period before or during treatment.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, p-STAT3, p-Akt, and their total forms) overnight at 4°C. Refer to the manufacturer's datasheet for recommended antibody dilutions.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Prepare and apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis using software like ImageJ to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis in cancer cell lines.

1. Cell Treatment:

  • Seed cancer cells (e.g., MDA-MB-231) in 6-well plates.

  • Treat cells with various concentrations of this compound for 24-48 hours.

2. Cell Staining:

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow discussed in this guide.

G cluster_Stimuli External Stimuli cluster_KL Intervention cluster_Pathway Signaling Pathways cluster_Response Cellular Response Stimuli Inflammatory Stimuli (LPS, TNF-α) Growth Factors IKK IKK Stimuli->IKK STAT3 STAT3 Stimuli->STAT3 PI3K PI3K Stimuli->PI3K KL This compound KL->IKK Inhibits KL->STAT3 Inhibits Akt Akt KL->Akt Inhibits NFkB NF-κB IKK->NFkB Inflammation Inflammation (COX-2, PGE2) NFkB->Inflammation Proliferation Cell Proliferation STAT3->Proliferation PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Overview of this compound's inhibitory effects on key signaling pathways.

G cluster_Setup Experimental Setup cluster_Analysis Analysis cluster_Outcome Outcome CellCulture 1. Cell Culture (e.g., MCF-7, RAW 264.7) Treatment 2. Treatment (this compound, Stimulant) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis ApoptosisAssay 4. Apoptosis Assay Treatment->ApoptosisAssay WB 4. Western Blot Lysis->WB Data 5. Data Acquisition & Analysis WB->Data ApoptosisAssay->Data

Caption: General experimental workflow for studying this compound's mechanisms.

NFkB_Pathway KL This compound IKK IKK KL->IKK Inhibits LPS LPS/TNF-α LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases Nucleus Nucleus NFkB_p65->Nucleus Gene Inflammatory Gene Transcription Nucleus->Gene Translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

STAT3_Pathway KL This compound JAK JAK KL->JAK Inhibits Cytokine Cytokines Cytokine->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Target Gene Transcription Nucleus->Gene Translocation

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Akt_Pathway KL This compound Akt Akt KL->Akt Inhibits GF Growth Factors PI3K PI3K GF->PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

References

Assessing the differential gene expression profiles of Kahweol vs. Kahweol linoleate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression profiles of the coffee diterpene Kahweol (B1673272) and its ester derivative, Kahweol linoleate (B1235992). Due to a paucity of direct comparative transcriptomic studies, this guide synthesizes the extensive research on Kahweol's molecular activities and provides a scientifically grounded projection of Kahweol linoleate's potential effects. Furthermore, we present detailed experimental protocols and workflows for researchers aiming to directly investigate the differential gene expression profiles of these two compounds.

Introduction: Kahweol and its Linoleate Ester

Kahweol is a naturally occurring diterpene found in coffee beans, particularly in unfiltered coffee beverages. It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] this compound is an esterified form of Kahweol, where the hydroxyl group is conjugated to linoleic acid, an omega-6 fatty acid. This structural modification is likely to alter its physicochemical properties, such as lipophilicity, which may in turn affect its absorption, distribution, metabolism, and ultimately, its molecular interactions and impact on gene expression.

Comparative Analysis of Biological Activities and Gene Expression

While direct comparative data on the gene expression profiles of Kahweol and this compound are not currently available, we can infer potential differences based on the known mechanisms of Kahweol and the biochemical consequences of esterification.

Kahweol: A Multi-Pathway Modulator

Research has extensively documented Kahweol's ability to modulate several key signaling pathways and transcription factors, leading to significant changes in gene expression.

  • Anti-inflammatory Effects: Kahweol is a potent inhibitor of the NF-κB signaling pathway.[5][6][7] It has been shown to suppress the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, COX-2, and iNOS.[2][5][6][8][9][10][11] This is achieved by inhibiting the phosphorylation of key signaling molecules and the nuclear translocation of NF-κB subunits.[6]

  • Antioxidant Response: Kahweol activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[12] This leads to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1).[2][6][12][13]

  • Anti-cancer Activity: Kahweol's anti-cancer effects are mediated through the modulation of multiple pathways. It can downregulate the STAT3 signaling pathway, which is often constitutively active in cancer cells, leading to decreased proliferation and induction of apoptosis.[1][6][14][15][16] Furthermore, Kahweol has been shown to upregulate pro-apoptotic genes like Bax and downregulate anti-apoptotic genes such as Bcl-2.[1][15][17][18] It also affects the expression of genes involved in cell cycle regulation, such as cyclin D1, and angiogenesis, like MMP-2 and uPA.[1][2][3][8][17][19]

This compound: A Hypothesis on its Gene Expression Profile

The addition of a linoleic acid moiety to Kahweol is expected to increase its lipophilicity. This could have several implications for its biological activity and gene expression profile:

  • Altered Bioavailability and Cellular Uptake: Increased lipophilicity may enhance the absorption and cellular uptake of this compound, potentially leading to a more potent or prolonged effect on gene expression compared to Kahweol at equivalent concentrations.

  • Modified Receptor and Enzyme Interactions: The bulky linoleate group could alter the binding affinity of the molecule for its protein targets, potentially leading to a different spectrum of modulated pathways and downstream gene expression changes.

  • Metabolic Conversion: this compound may be hydrolyzed by cellular esterases to release free Kahweol and linoleic acid. In this scenario, its gene expression profile would be a composite of the effects of both molecules. Linoleic acid itself is a bioactive molecule that can influence inflammatory pathways.

Summary of Known and Hypothesized Gene Targets

The following table summarizes the known gene targets of Kahweol and the hypothesized effects of this compound.

Signaling PathwayKey Gene Targets Modulated by KahweolEffect of KahweolHypothesized Effect of this compound
NF-κB TNF-α, IL-1β, IL-6, COX-2, iNOS, MCP-1DownregulationSimilar or enhanced downregulation due to potentially increased bioavailability.
Nrf2 HO-1, NQO1UpregulationSimilar or enhanced upregulation.
STAT3 STAT3, Bcl-2, Cyclin D1DownregulationSimilar or potentially altered target specificity.
Apoptosis Bax, Caspase-3, PARP, Bcl-2, Bcl-xLUpregulation of pro-apoptotic genes, Downregulation of anti-apoptotic genesSimilar effects, potentially with different kinetics or magnitude.
Angiogenesis MMP-2, uPA, VEGFR2DownregulationSimilar effects, as suggested by studies on other kahweol esters.[20]
Cell Cycle Cyclin D1DownregulationSimilar effects.

Experimental Protocols for Comparative Gene Expression Analysis

To elucidate the precise differential gene expression profiles of Kahweol and this compound, a comprehensive transcriptomic study is required. Below is a detailed protocol for such an investigation using RNA sequencing (RNA-seq).

1. Cell Culture and Treatment

  • Cell Line Selection: Choose a relevant human cell line based on the research question (e.g., a cancer cell line like A549 for anti-cancer studies, or macrophages like RAW 264.7 for anti-inflammatory studies).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare stock solutions of Kahweol and this compound in a suitable solvent (e.g., DMSO). Determine the optimal, non-toxic concentrations for treatment through a dose-response cell viability assay (e.g., MTT or WST-1 assay).

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with vehicle control (DMSO), Kahweol, and this compound at the predetermined concentrations for a specified time (e.g., 24 hours). Include at least three biological replicates for each treatment group.

2. RNA Extraction and Quality Control

  • RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and RNA Sequencing

  • Library Construction: Prepare RNA-seq libraries from the total RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (e.g., >20 million reads per sample).

4. Bioinformatic Analysis of RNA-seq Data

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential gene expression analysis between the treatment groups (Kahweol vs. control, this compound vs. control, and Kahweol vs. This compound) using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Identify the biological pathways and functions enriched in the lists of differentially expressed genes using tools like Gene Set Enrichment Analysis (GSEA) or DAVID.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Kahweol and a typical experimental workflow for the comparative analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_bioinformatics Bioinformatic Analysis cell_culture Select & Culture Cells treatment Treat with Kahweol, This compound, or Vehicle cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge functional_analysis Functional Enrichment Analysis dge->functional_analysis nf_kb_pathway kahweol Kahweol ikb_kinase IKK kahweol->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates for degradation nf_kb NF-κB (p65/p50) ikb->nf_kb Sequesters in cytoplasm nucleus Nucleus nf_kb->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->pro_inflammatory_genes Activates transcription of nrf2_pathway kahweol Kahweol keap1 Keap1 kahweol->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Promotes degradation of nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_genes Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes Activates transcription of

References

Safety Operating Guide

Proper Disposal of Kahweol Linoleate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of kahweol (B1673272) linoleate (B1235992), a diterpenoid ester found in coffee beans, tailored for researchers and drug development professionals.

Hazard Assessment and Safety Information

According to its Safety Data Sheet (SDS), kahweol linoleate is not classified as a hazardous substance or mixture.[1] However, it is prudent to handle it with care, as it may cause irritation upon contact. Always consult the full SDS before handling the substance.[1]

PropertyInformationCitation
Physical State Light Yellow Oil[2]
GHS Classification Not a hazardous substance or mixture[1]
Potential Health Effects May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation.[1]
Personal Protection Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[1]

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE.

  • Eye/Face Protection: Use safety glasses or goggles approved under government standards like NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Handle with chemical-resistant gloves. Inspect gloves prior to use and use a proper removal technique to avoid skin contact.[1]

  • Body Protection: A standard laboratory coat should be worn.

Step 2: Waste Collection and Containment Collect all this compound waste, including pure substance, contaminated solutions, and grossly contaminated materials (e.g., pipette tips, paper towels), in a designated waste container.

  • Container Compatibility: Use a chemically compatible container, preferably plastic or glass, with a secure, screw-top cap.[3][4] The container must be in good condition, with no cracks or signs of deterioration.[5]

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical wastes. Segregate waste streams to prevent dangerous reactions.[6]

  • Filling Level: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[5]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[3][5]

Step 3: Proper Labeling Accurately label the waste container as soon as the first drop of waste is added.

  • Content Identification: Clearly write "Waste this compound" and list any solvents or other chemicals present in the mixture.

  • Hazard Information: While not classified as hazardous, it is good practice to note potential hazards (e.g., "Mild Irritant").[6]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation.[3][5]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.[6]

  • Inspections: The SAA should be inspected weekly for leaks and proper labeling.[5]

Step 5: Arrange for Final Disposal Once the waste container is full or has been in storage for an extended period (typically up to 12 months for non-acute waste), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[3][6]

  • Contact EH&S: Follow your institution's specific procedures for requesting a chemical waste pickup.[3]

  • Documentation: Complete any necessary waste disposal forms or tags as required by your institution.

Prohibited Disposal Methods

To prevent environmental contamination and ensure regulatory compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: Hazardous or non-hazardous laboratory chemicals must never be poured down the sink or drain.[3][7] This can contaminate water supplies and damage plumbing infrastructure.[6]

  • Trash Disposal: Do not dispose of liquid chemical waste in the regular trash. Empty containers that held this compound should be triple-rinsed before disposal as regular trash, with the label defaced.[6]

  • Evaporation: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method as it releases vapors into the environment.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G Figure 1: this compound Disposal Workflow A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Safety Glasses) A->B C Select Compatible & Closed Waste Container B->C D Label Container Clearly: - 'Waste this compound' - Contents & Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F G Continue Collection F->G No H Arrange for Pickup by Environmental Health & Safety (EH&S) F->H Yes G->E I Final Disposal by Licensed Professionals H->I

Caption: Procedural workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Kahweol Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Kahweol linoleate (B1235992), a diterpenoid ester found in coffee beans. Adherence to these procedures will help ensure safe operational conduct and proper disposal, fostering a secure research environment.

Personal Protective Equipment (PPE)

While Kahweol linoleate is not classified as a hazardous substance or mixture, it may cause irritation upon contact.[1] Therefore, a comprehensive approach to personal protection is advised. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GlassesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]
Hand Hygiene N/AWash and dry hands after handling.[1]
Respiratory Protection N/ANot required under normal handling conditions with adequate ventilation. May be necessary if aerosolizing.
Protective Clothing Lab CoatStandard laboratory coat to protect from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

  • Preparation and Inspection:

    • Before handling, ensure that the work area is clean and well-ventilated.

    • Inspect all required PPE for integrity.

    • Consult the Safety Data Sheet (SDS) and be familiar with the potential hazards and emergency procedures.[1]

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin and eyes.[1]

    • Prevent inhalation of any aerosols or mists.[1]

    • Should accidental contact occur, follow the first aid measures outlined below.

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If breathing is difficult, consult a physician.[1]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

    • In Case of Eye Contact: Flush eyes with water as a precaution.[1]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

  • Storage:

    • Store this compound at -20°C in a tightly closed container.

    • Keep in a dry and well-ventilated place.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product:

    • Dispose of unused this compound in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]

    • Keep the compound in suitable, closed containers for disposal.[1]

  • Contaminated Materials:

    • Dispose of contaminated gloves and other disposable lab wear in accordance with applicable laws and good laboratory practices.[1]

    • For spills, sweep up and shovel the material. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[1]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Consult SDS B Inspect & Don PPE A->B C Prepare Workspace B->C D Handle this compound C->D E Store Compound D->E F Decontaminate Workspace D->F G Doff & Dispose of PPE F->G H Dispose of Waste G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.